CETOLETH-6
Description
The exact mass of the compound Texofor A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-hexadecoxyethanol;2-[(E)-octadec-9-enoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2.C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h9-10,21H,2-8,11-20H2,1H3;19H,2-18H2,1H3/b10-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGBQPXOROALEJ-RRABGKBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCO.CCCCCCCCC=CCCCCCCCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCO.CCCCCCCC/C=C/CCCCCCCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8065-81-4 | |
| Record name | 8065-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of CETOLETH-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoleth-6 is a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols. Chemically, it is the polyethylene glycol ether of a mixture of cetyl and oleyl alcohols, with the "6" denoting the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail derived from the fatty alcohols and a hydrophilic head from the polyethylene glycol chain, makes it a versatile ingredient in various applications, including cosmetics, pharmaceuticals, and research.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for easy reference.
Physicochemical Properties of this compound
The functional characteristics of this compound are dictated by its physicochemical properties. These properties determine its behavior in different formulations and its efficacy as an emulsifier, solubilizer, and wetting agent.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various technical sources.
| Property | Value | Units | Notes |
| Appearance | Waxy solid | - | At room temperature (20-25°C).[1][3] |
| Color | White to yellowish-white | - | [3] |
| Solubility | Sparingly soluble in water, soluble in ethanol and methylene chloride. | - | Forms emulsions in water.[1][3] |
| Hydrophile-Lipophile Balance (HLB) | ~10-12 | - | This value indicates its suitability for oil-in-water (O/W) emulsions.[1] |
| Molecular Weight (Approximate) | ~599 | g/mol | [1] |
| Melting Point | -67 to +18 | °C | [1] |
| Boiling Point | > 369 | °C | [1] |
| Hydroxyl Value | 100 - 134 | mg KOH/g | [3] |
| Acid Value | ≤ 1.0 | mg KOH/g | [3] |
| Saponification Value | ≤ 3.0 | mg KOH/g | [3] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound. These protocols are based on established methods for non-ionic surfactants.
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is a crucial parameter that indicates the emulsifying properties of a surfactant. For a non-ionic surfactant like this compound, the Griffin's method is widely used.
Principle: Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion (the polyethylene oxide chain) relative to the total molecular weight of the molecule.
Equation: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the molecular mass of the whole molecule.
Procedure:
-
Determine the average molecular weight of the hydrophobic lipophilic portion (cetyl and oleyl alcohol).
-
Calculate the molecular weight of the hydrophilic portion (the six ethylene oxide units). The molecular weight of one ethylene oxide unit (C₂H₄O) is approximately 44.05 g/mol .
-
Calculate the total molecular weight of this compound.
-
Apply the Griffin's formula to calculate the HLB value.
An alternative experimental method involves determining the "water number," which is the amount of water required to produce turbidity in a solution of the surfactant in a specific solvent. This can then be correlated to the HLB value.
Measurement of Surface Tension and Determination of Critical Micelle Concentration (CMC)
Surface tension measurement is fundamental to characterizing the activity of a surfactant at an interface. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in the bulk solution, and it is a key indicator of surfactant efficiency.
Principle: The surface tension of a liquid is measured as the force per unit length. For surfactant solutions, the surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration.
Apparatus:
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Glassware
-
Magnetic stirrer and stir bars
Procedure (Wilhelmy Plate Method):
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution , starting from the most dilute solution.
-
Ensure the Wilhelmy plate is clean and properly wetted.
-
Allow the system to equilibrate before taking a reading.
-
-
Plot the surface tension (γ) versus the logarithm of the concentration (log C).
-
Determine the CMC from the intersection of the two linear portions of the plot.
Viscosity Measurement
The viscosity of this compound solutions can be important for formulation development, particularly for creams and lotions.
Principle: A rotational viscometer measures the torque required to rotate a spindle in a fluid at a constant speed. The viscosity is then calculated from the torque, the speed of the spindle, and the geometry of the spindle.
Apparatus:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
-
Beakers
Procedure:
-
Prepare solutions of this compound at various concentrations in the desired solvent.
-
Equilibrate the sample to the desired temperature in the water bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading. Repeat the measurement at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.
Visualizations
Experimental Workflow for CMC Determination
The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound using the surface tension method.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and development. The provided data and experimental protocols serve as a valuable resource for formulation, quality control, and further investigation of this versatile non-ionic surfactant.
References
An In-depth Technical Guide to CETOLETH-6: Chemical Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CETOLETH-6 is a non-ionic surfactant belonging to the class of polyoxyethylene ethers. It is the polyethylene glycol ether of a mixture of cetyl alcohol and oleyl alcohol, where the "6" in its name denotes the average number of repeating ethylene oxide units in the hydrophilic polyoxyethylene chain. This amphiphilic molecule, possessing both a hydrophobic fatty alcohol tail and a hydrophilic polyoxyethylene head, is a versatile excipient in the pharmaceutical and cosmetic industries. Its primary functions include acting as an emulsifier, solubilizer, and wetting agent, which are critical for the formulation of stable and effective drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and applications of this compound in drug development.
Chemical Structure
The chemical structure of this compound is characterized by a hydrophobic portion derived from cetyl (C16) and oleyl (C18, with one double bond) alcohols, and a hydrophilic portion composed of a polyoxyethylene chain with an average of six ethylene oxide units. The general structure can be represented as:
R-(OCH₂CH₂)₆-OH
Where R represents the cetyl or oleyl alkyl chain.
Caption: Chemical structure of this compound.
Synthesis Pathway
The industrial synthesis of this compound is achieved through the ethoxylation of a mixture of cetyl and oleyl alcohols.[2] This process involves the ring-opening polymerization of ethylene oxide initiated by the hydroxyl group of the fatty alcohols. The reaction is typically carried out at elevated temperatures and pressures in the presence of a basic catalyst, such as potassium hydroxide (KOH).[2]
The degree of ethoxylation, which is the average number of ethylene oxide units added per alcohol molecule, is a critical parameter that determines the physicochemical properties of the final product, such as its hydrophilic-lipophilic balance (HLB) value. For this compound, the reaction is controlled to achieve an average of six ethylene oxide units.
Caption: Generalized synthesis pathway of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is proprietary to manufacturers, a general procedure for the ethoxylation of fatty alcohols can be outlined as follows:
1. Materials:
-
Cetyl/Oleyl alcohol mixture
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Inert gas (e.g., Nitrogen)
-
Acid for neutralization (e.g., acetic acid or phosphoric acid)
2. Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an inlet for ethylene oxide is charged with the cetyl/oleyl alcohol mixture.
-
Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
Catalyst Addition: The potassium hydroxide catalyst is added to the alcohol mixture. The mixture is heated under vacuum to remove any residual water and to form the alkoxide initiator.
-
Ethoxylation: The reactor is heated to the desired reaction temperature (typically 120-180°C) and pressurized with nitrogen. Ethylene oxide is then introduced into the reactor at a controlled rate to maintain the desired pressure (typically 2-10 bar). The highly exothermic reaction requires careful temperature control.[2] The molar ratio of ethylene oxide to fatty alcohol is carefully controlled to achieve the target average of six ethylene oxide units.
-
Reaction Completion and Quenching: After the required amount of ethylene oxide has been added, the reaction is allowed to continue for a period to ensure complete conversion. The reaction is then terminated by cooling the reactor and neutralizing the catalyst with an appropriate acid.
-
Purification: The crude product is then purified to remove the catalyst salts and any unreacted starting materials or byproducts. Purification methods may include filtration and vacuum stripping.
3. Characterization: The final product is characterized to determine its chemical structure, purity, and physicochemical properties. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the average number of ethylene oxide units.[3][4][5]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity and the distribution of different ethoxymers.
-
Titration: To determine the hydroxyl value, which is related to the average molecular weight.
-
Cloud Point Determination: To assess the solubility behavior in water.
-
HLB Value Calculation: To quantify the hydrophilic-lipophilic balance.
Quantitative Data
| Property | Value | Reference |
| INCI Name | Ceteareth-6 | [1] |
| Chemical Name | Polyoxyethylene (6) Cetearyl Ether | [1] |
| CAS Number | 68439-49-6 | [1] |
| Appearance | White to yellowish waxy solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Hydroxyl Value (mg KOH/g) | 100 - 134 | [1] |
| Acid Value (mg KOH/g) | ≤ 1.0 | [1] |
| Saponification Value (mg KOH/g) | ≤ 3.0 | [1] |
Role in Drug Development and Formulation
This compound plays a crucial role as a pharmaceutical excipient, primarily in the formulation of topical, oral, and parenteral drug delivery systems.[6] Its amphiphilic nature allows it to function as a highly effective emulsifying and solubilizing agent for poorly water-soluble drugs, thereby enhancing their bioavailability.[7][8]
The mechanism of action of this compound in drug formulations is based on its ability to reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions. In these emulsions, the hydrophobic drug molecules can be encapsulated within the oily core of micelles or stabilized oil droplets, while the hydrophilic polyoxyethylene chains extend into the aqueous phase, providing steric stabilization and preventing coalescence.[8][9]
References
- 1. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 2. Ethoxylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H‐NMR spectra of poly(ethylene glycols) in the presence of shift reagent | Semantic Scholar [semanticscholar.org]
- 6. STEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 7. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]
- 8. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Critical Micelle Concentration (CMC) of CETOLETH-6 in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CETOLETH-6, the polyethylene glycol ether of a combination of cetyl and oleyl alcohols with an average of six ethylene oxide units, is a non-ionic surfactant widely utilized for its emulsifying properties in various scientific and industrial applications, including pharmaceutical formulations.[1][2] A key parameter governing its efficacy is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to aggregate and form micelles.[3][4] This guide provides an in-depth overview of the common experimental methods for determining the CMC of this compound, complete with detailed protocols and visual workflows, to aid researchers in accurately characterizing this essential surfactant. While specific CMC values for this compound are dependent on experimental conditions such as temperature, pressure, and the presence of electrolytes, this guide equips professionals with the necessary knowledge to determine these values empirically.[3]
Introduction to this compound and its Critical Micelle Concentration
This compound is an amphiphilic molecule, possessing both a hydrophobic tail (derived from cetyl and oleyl alcohols) and a hydrophilic head (the polyethylene oxide chain).[2] This dual nature drives its surface-active properties. In aqueous solutions, this compound monomers will initially adsorb at the air-water interface, leading to a reduction in surface tension. As the concentration of the surfactant increases, the interface becomes saturated. Beyond this point, it is energetically more favorable for the hydrophobic tails to self-associate, forming spherical or ellipsoidal structures known as micelles, with the hydrophilic heads oriented towards the aqueous phase.[3] The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[3][4]
The determination of the CMC is crucial as many physicochemical properties of the surfactant solution, such as detergency, solubilization, and emulsification, exhibit a sharp change at this concentration.[5]
Experimental Methods for CMC Determination
Several techniques can be employed to determine the CMC of non-ionic surfactants like this compound. The choice of method often depends on the required precision, the nature of the surfactant, and the available instrumentation.[5] A summary of common methods is presented below.
| Method | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Measures the surface tension of the surfactant solution as a function of concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4][5][6] | Simple, intuitive, and widely applicable to both ionic and non-ionic surfactants.[6][7] | Highly sensitive to impurities, which can lead to a minimum in the surface tension vs. concentration plot and complicate CMC determination.[7][8] Requires high instrument accuracy and precise temperature control.[6] |
| Fluorescence Spectroscopy | Utilizes a hydrophobic fluorescent probe (e.g., pyrene, coumarin-6) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6][9][10] A significant change in the fluorescence spectrum is observed at the CMC.[6] | Highly sensitive, allowing for the determination of very low CMCs.[6][11] It is a simple and affordable method.[6] | The probe itself may interact with the surfactant and potentially influence the micellization process.[9] |
| Dye Adsorption/Micellization | A dye that changes its absorption spectrum upon incorporation into a micelle is used. The change in absorbance is plotted against surfactant concentration to find the CMC.[5][7] | Can be used for various ionic and non-ionic surfactants.[7] | The color change may not always be distinct, making the CMC difficult to determine accurately.[7] |
| Turbidity Measurement | The turbidity of the surfactant solution is measured as a function of its concentration. An increase in turbidity is observed at the CMC due to the formation of micelles that scatter light.[7] | Simple and does not require sophisticated instrumentation. | Less sensitive than other methods and may not be suitable for surfactants with low aggregation numbers or high CMCs. |
| Light Scattering | Measures the intensity of light scattered by the surfactant solution. The scattered intensity increases significantly above the CMC due to the presence of larger micellar aggregates.[7] | Provides information on micelle size and shape in addition to the CMC. | Requires specialized and expensive equipment. |
Detailed Experimental Protocols
The following sections provide detailed protocols for the two most common and suitable methods for determining the CMC of this compound: surface tensiometry and fluorescence spectroscopy.
Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the point of micelle formation.[4][6]
Materials and Equipment:
-
High-purity this compound
-
High-purity water (e.g., deionized or distilled)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution.
-
Prepare a dilution series: Prepare a series of solutions with decreasing concentrations of this compound by diluting the stock solution. The concentration range should span the expected CMC.
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Measure surface tension: Measure the surface tension of each solution in the dilution series, starting from the most dilute. Ensure that the temperature is kept constant using the water bath. Allow each measurement to stabilize before recording the value.
-
Data analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two lines.[3][6]
Fluorescence Spectroscopy
This sensitive method utilizes a hydrophobic fluorescent probe that partitions into the hydrophobic core of the micelles once they are formed.[6] This change in the microenvironment of the probe leads to a detectable change in its fluorescence properties. Pyrene is a commonly used probe for this purpose.[6][9]
Materials and Equipment:
-
High-purity this compound
-
High-purity water
-
Pyrene (fluorescent probe)
-
Spectrofluorometer
-
Volumetric flasks and micropipettes
-
Ultrasonic bath
Procedure:
-
Prepare a pyrene stock solution: Prepare a concentrated stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol).
-
Prepare this compound solutions with pyrene: Prepare a series of this compound solutions in water with varying concentrations. To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (typically in the micromolar range) to avoid affecting the micellization process.[9] The organic solvent should be allowed to evaporate completely.
-
Equilibrate the solutions: Allow the solutions to equilibrate, for instance by using an ultrasonic bath for a short period, to ensure the pyrene is well-dispersed.
-
Measure fluorescence spectra: Record the fluorescence emission spectrum of each solution using the spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.
-
Data analysis: Analyze the changes in the pyrene emission spectrum. A common method is to plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) against the logarithm of the this compound concentration. A sigmoidal decrease in the I1/I3 ratio is observed as the pyrene moves from the polar aqueous environment to the non-polar micellar core. The CMC is determined from the inflection point of this curve.[6]
Conclusion
The critical micelle concentration is a fundamental parameter for the effective application of this compound in research, drug development, and various industrial processes. While a universal CMC value cannot be stated due to its dependency on external factors, this guide provides the necessary theoretical background and practical protocols for its accurate determination. The choice of method should be guided by the specific requirements of the study and the available resources. A thorough understanding and precise measurement of the CMC will enable scientists and researchers to optimize formulations and better predict the behavior of this compound in aqueous systems.
References
- 1. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 2. benchchem.com [benchchem.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. justagriculture.in [justagriculture.in]
- 8. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. New fluorescence method for the determination of the critical micelle concentration by photosensitive monoazacryptand derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hydrophilic-Lipophilic Balance (HLB) in Pharmaceutical Formulations: A Technical Guide to CETOLETH-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter in the formulation of stable and effective drug delivery systems. This technical guide provides an in-depth analysis of the HLB value of CETOLETH-6, a non-ionic surfactant, and its profound significance in pharmaceutical applications. Through a comprehensive review of its physicochemical properties, this document elucidates the role of this compound in creating stable emulsions, particularly for topical and poorly soluble drugs. Detailed experimental protocols for HLB determination and emulsion characterization are provided, alongside a discussion on the impact of formulation variables on critical quality attributes such as droplet size and drug release kinetics. This guide serves as a vital resource for formulation scientists and researchers in leveraging the properties of this compound for the development of advanced drug delivery systems.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The HLB system provides a numerical scale to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. This value is paramount in predicting a surfactant's behavior and is a cornerstone of formulation science. Surfactants with low HLB values are predominantly lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are hydrophilic and favor the formation of oil-in-water (O/W) emulsions. The precise matching of a surfactant's HLB to the required HLB of the oil phase is crucial for achieving optimal emulsion stability.
This compound: Physicochemical Properties and HLB Value
This compound is the polyethylene glycol ether of a mixture of cetyl and oleyl alcohols, where the '6' denotes the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule. This non-ionic surfactant's amphiphilic nature, with a hydrophobic tail derived from the fatty alcohols and a hydrophilic head from the polyethylene glycol chain, dictates its surface activity.
Based on supplier data for the Ceteareth series of surfactants, the HLB value of this compound is in the range of 10-11 . This positions it as a hydrophilic surfactant suitable for a variety of applications, particularly in the formation of O/W emulsions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cetoleth-5 | Cetoleth-7 | Ceteareth-20 |
| INCI Name | Ceteareth-6 | Ceteareth-5 | Ceteareth-7 | Ceteareth-20 |
| HLB Value | 10-11 | 9.2 | 10.8 | 15-17 |
| Chemical Class | Non-ionic Surfactant | Non-ionic Surfactant | Non-ionic Surfactant | Non-ionic Surfactant |
| Description | Polyethylene glycol ether of cetyl/oleyl alcohol (average 6 EO units) | Polyethylene glycol ether of cetyl/oleyl alcohol (average 5 EO units) | Polyethylene glycol ether of cetyl/oleyl alcohol (average 7 EO units) | Polyethylene glycol ether of cetyl/stearyl alcohol (average 20 EO units) |
Significance of this compound's HLB in Drug Development
The HLB value of 10-11 makes this compound a versatile emulsifier in pharmaceutical formulations, offering several key advantages:
-
Formation of Stable Oil-in-Water (O/W) Emulsions: Its hydrophilic nature is ideal for emulsifying oils in an aqueous continuous phase, which is the basis for many creams, lotions, and other topical drug delivery systems.
-
Enhanced Solubilization of Poorly Soluble Drugs: this compound can be a crucial component in nanoemulsion formulations designed to improve the oral bioavailability of drugs with low aqueous solubility. By encapsulating the drug in the oil phase of a nanoemulsion, it can be presented to the gastrointestinal tract in a solubilized form, bypassing the dissolution step which is often the rate-limiting factor for absorption.
-
Topical Drug Delivery: In dermatological preparations, such as those containing topical corticosteroids, this compound contributes to the stability and aesthetic properties of the formulation. A stable emulsion ensures uniform distribution of the active pharmaceutical ingredient (API), leading to consistent dosing and therapeutic effect.
-
Control of Droplet Size: The concentration of this compound, in conjunction with other formulation parameters, influences the droplet size of the emulsion. Smaller droplet sizes in nanoemulsions can lead to increased stability against creaming and sedimentation, and in some cases, enhanced skin penetration for topical delivery.
Table 2: Applications of Surfactants Based on HLB Value
| HLB Range | Application |
| 4-6 | W/O Emulsifiers |
| 7-9 | Wetting Agents |
| 8-18 | O/W Emulsifiers |
| 13-15 | Detergents |
| 15-18 | Solubilizers |
Experimental Protocols
Determination of Required HLB (rHLB) of an Oil Phase
This protocol outlines the experimental determination of the required HLB for an oil or a mixture of oils to form a stable O/W emulsion.
Methodology:
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically achieved by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated as the weighted average of the individual surfactant HLBs.
-
Emulsion Preparation: For each surfactant blend, prepare an emulsion with the oil phase of interest. A typical formulation would consist of 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase. The components are heated separately to approximately 70-75°C, then the two phases are mixed under high shear homogenization for a defined period (e.g., 5-10 minutes).
-
Emulsion Stability Assessment: The stability of each emulsion is observed at room temperature and under accelerated conditions (e.g., centrifugation at 3000 rpm for 30 minutes, or storage at elevated temperatures like 45°C). Stability is assessed by observing for any signs of phase separation, creaming, or coalescence.
-
Determination of rHLB: The rHLB of the oil phase is identified as the HLB of the surfactant blend that produces the most stable emulsion.
Characterization of Emulsion Droplet Size
Droplet size is a critical quality attribute of an emulsion. This protocol describes the use of Dynamic Light Scattering (DLS) for its measurement.
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (typically deionized water for O/W emulsions) to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C), viscosity and refractive index of the dispersant, and the refractive index of the dispersed phase.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement, which involves shining a laser through the sample and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the droplets.
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the droplets and provide the mean droplet size and the polydispersity index (PDI), which is a measure of the width of the size distribution.
Impact of this compound Concentration on Emulsion Properties
The concentration of this compound can significantly impact the properties of an emulsion. While specific quantitative data for this compound is proprietary to manufacturers and formulation-dependent, general trends can be described.
Table 3: General Effect of Surfactant Concentration on Emulsion Properties
| Parameter | Effect of Increasing Surfactant Concentration | Significance in Drug Delivery |
| Droplet Size | Generally decreases to a plateau | Smaller droplets can enhance stability and may improve skin penetration. |
| Emulsion Stability | Generally increases up to a certain point | Prevents phase separation, ensuring uniform drug distribution and shelf-life. |
| Drug Release | Can either increase or decrease | Affects the rate at which the API becomes available at the site of action. Higher concentrations can sometimes hinder release by forming a more robust interfacial film. |
Conclusion
This compound, with an HLB value in the range of 10-11, is a valuable non-ionic surfactant for the development of pharmaceutical emulsions, particularly for topical and oral delivery of poorly soluble drugs. Its ability to form stable O/W emulsions and influence critical formulation parameters like droplet size makes it a versatile tool for formulation scientists. A thorough understanding and experimental determination of the HLB requirement of the oil phase are crucial for leveraging the full potential of this compound in creating robust and effective drug delivery systems. The experimental protocols and logical workflows provided in this guide offer a framework for the rational design and characterization of such formulations.
Safety and Regulatory Considerations
This compound, as part of the ceteareth family of ingredients, has a history of safe use in cosmetic and pharmaceutical products. However, as with any excipient, it is essential to consult the relevant safety data sheets and regulatory guidelines for specific applications and concentrations. For pharmaceutical use, it is imperative to use grades that meet the required pharmacopeial standards. Toxicological data should be carefully reviewed to ensure the safety of the final drug product.[1]
References
Solubility profile of CETOLETH-6 in different organic and inorganic solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CETOLETH-6, with the INCI name Ceteareth-6, is a non-ionic surfactant derived from the ethoxylation of cetearyl alcohol, a blend of cetyl and stearyl alcohols. As a member of the ethoxylated fatty alcohol family, this compound finds extensive application in the cosmetic, pharmaceutical, and industrial sectors as an emulsifier, solubilizer, and wetting agent.[1][2] Its performance in these roles is intrinsically linked to its solubility characteristics in various media. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in a range of organic and inorganic solvents, details relevant experimental protocols for solubility determination, and presents a generalized workflow for such assessments.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical parameter for formulators. The following tables summarize the available qualitative solubility information for this compound in various organic and inorganic solvents.
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Solubility Profile | Citation |
| Ethanol | Soluble | |
| Methylene Chloride | Soluble | |
| Ether | Soluble | |
| Benzene | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Alcohol Vegetable Oil | Soluble | [4] |
| Isopropyl Myristate | Expected to be soluble, as it is a common solvent for cosmetic ingredients. | [5][6] |
| Mineral Oil | Expected to be soluble, as it is a non-polar solvent. |
Table 2: Solubility of this compound in Inorganic Solvents and Aqueous Systems
| Inorganic Solvent / Aqueous System | Solubility Profile | Citation |
| Water | Sparingly Soluble / Insoluble | |
| Inorganic Salt Solutions | Generally resistant to inorganic salts, suggesting stability but not necessarily high solubility. | [1] |
| Acidic Solutions | Stable in acidic environments. | [1] |
| Alkaline Solutions | Stable in alkaline environments. | [1] |
Experimental Protocols for Solubility Determination
A variety of methods can be employed to determine the solubility of surfactants like this compound. The choice of method often depends on the required precision and the nature of the solvent.
Visual Inspection Method
This is a straightforward qualitative or semi-quantitative method.
-
Principle: A known amount of this compound is added to a specific volume of the solvent in a clear container at a controlled temperature. The mixture is agitated until equilibrium is reached. The absence of visible undissolved particles indicates that the substance is soluble at that concentration.
-
Procedure:
-
Incrementally add weighed amounts of this compound to a known volume of the solvent in a sealed container.
-
After each addition, securely close the container and agitate it using a mechanical shaker or magnetic stirrer.
-
Maintain a constant temperature throughout the experiment.
-
Visually inspect the solution against a dark background for any undissolved particles after a set equilibration time (e.g., 24 hours).
-
The highest concentration at which no solid particles are visible is recorded as the solubility.
-
Turbidimetric Method
This method provides a more quantitative measure of solubility, particularly for sparingly soluble compounds.
-
Principle: The solubility is determined by measuring the turbidity of a solution as the concentration of the solute increases. The point at which the solution becomes turbid indicates the limit of solubility.
-
Procedure:
-
Prepare a series of solutions with increasing concentrations of this compound in the desired solvent.
-
Allow the solutions to equilibrate at a constant temperature.
-
Measure the absorbance of each solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer or nephelometer.
-
Plot the absorbance (turbidity) against the concentration of this compound.
-
The concentration at which a sharp increase in turbidity is observed corresponds to the solubility limit.
-
Relative Solubility Number (RSN) Method
This is a titration-based method often used to characterize the hydrophilic-lipophilic balance (HLB) of non-ionic surfactants.
-
Principle: The RSN is the volume of water required to induce persistent turbidity in a solution of the surfactant in a specific solvent system (historically benzene/dioxane, but less toxic alternatives are now used).
-
Procedure:
-
Dissolve a precise weight (e.g., 1 gram) of this compound in a defined volume (e.g., 30 mL) of a suitable organic solvent mixture (e.g., toluene and ethylene glycol dimethyl ether).
-
Titrate this solution with deionized water, adding the water dropwise with constant stirring.
-
The endpoint is reached when the solution becomes persistently turbid.
-
The volume of water (in mL) added to reach the endpoint is the Relative Solubility Number.
-
Analytical Quantification Methods (HPLC, GC)
For highly accurate solubility determination, analytical techniques can be used to measure the concentration of the dissolved surfactant in a saturated solution.
-
Principle: A saturated solution of this compound is prepared, and the undissolved solid is removed. The concentration of the dissolved surfactant in the clear supernatant is then quantified using a calibrated analytical method.
-
Procedure:
-
Add an excess amount of this compound to the solvent of interest.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the surfactant).
-
Accurately dilute a known volume of the clear supernatant.
-
Analyze the diluted solution using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of this compound.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of a surfactant and a conceptual representation of the relationship between the degree of ethoxylation and water solubility for fatty alcohol ethoxylates.
Caption: A generalized experimental workflow for determining surfactant solubility.
Caption: Relationship between ethoxylation and water solubility of fatty alcohol ethoxylates.
Conclusion
The solubility profile of this compound is a key determinant of its functionality in various formulations. While quantitative data remains elusive in publicly accessible literature, qualitative assessments consistently indicate its solubility in a range of common organic solvents and limited solubility in water. For applications requiring precise solubility values, experimental determination using the protocols outlined in this guide is recommended. The provided workflows and conceptual diagrams offer a foundational understanding for researchers and formulators working with this versatile non-ionic surfactant. Further research to quantify the solubility of this compound in a broader array of solvents would be a valuable contribution to the field.
References
- 1. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. chembk.com [chembk.com]
- 4. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]
- 5. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
In-Vitro Safety, Toxicity, and Biocompatibility of CETOLETH-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CETOLETH-6 is a non-ionic surfactant belonging to the family of fatty alcohol ethoxylates. Chemically, it is the polyethylene glycol ether of a blend of cetyl and oleyl alcohols, with the "-6" designation indicating an average of six repeating ethylene oxide units in the hydrophilic portion of the molecule. Its amphiphilic nature, possessing both a hydrophobic fatty alcohol tail and a hydrophilic polyoxyethylene head, makes it a versatile ingredient in various formulations, including cosmetics and pharmaceuticals, where it functions as an emulsifier, solubilizer, and wetting agent. This technical guide provides a comprehensive overview of the available in-vitro safety, toxicity, and biocompatibility data for this compound and structurally related compounds, intended to inform researchers and professionals in drug development and safety assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (6) Cetyl/Oleyl Ether | |
| INCI Name | Ceteareth-6 | |
| CAS Number | 8065-81-4 | |
| Molecular Formula | C16-18H33-37(OCH2CH2)nOH, where n ≈ 6 | |
| Description | Non-ionic surfactant |
In-Vitro Cytotoxicity
Direct in-vitro cytotoxicity data for this compound is limited in publicly available literature. However, studies on closely related fatty alcohol ethoxylates, such as Ceteareth-20, provide valuable insights into the potential cytotoxic profile of this class of compounds.
A study investigating the cytotoxic effects of Ceteareth-20 on human lymphocytes in vitro provides the most relevant data. The study utilized the Lactate Dehydrogenase (LDH) assay to assess membrane integrity and the Water-Soluble Tetrazolium salt (WST-1) assay to measure cell proliferation.
Table 1: In-Vitro Cytotoxicity of Ceteareth-20 on Human Lymphocytes
| Concentration (%) | Cytotoxicity (LDH Assay) | Cell Viability (WST-1 Assay) |
| 1 | No significant cytotoxic effect | Proliferative effect observed |
| 5 | No significant cytotoxic effect | Proliferative effect observed |
| 25 | No significant cytotoxic effect | Proliferative effect observed |
| 50 | No significant cytotoxic effect | Proliferative effect observed |
Data from a study on Ceteareth-20, a structurally similar compound to this compound.
The results indicate that Ceteareth-20, at the tested concentrations, did not induce significant cytotoxicity in human lymphocytes and, interestingly, showed a proliferative effect. This suggests that at these concentrations, it does not compromise cell membrane integrity or inhibit cell proliferation. The toxicity of non-ionic surfactants is often related to their critical micelle concentration (CMC), above which they can disrupt cell membranes. The observed proliferative effect at high concentrations in this study is an unusual finding and warrants further investigation.
Experimental Protocols
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
The WST-1 assay is a colorimetric test for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
In-Vitro Genotoxicity
A comprehensive review by the German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission) on fatty alcohol ethoxylates, including the C16-18 and C18 unsaturated category to which this compound belongs, concluded that these substances do not show genotoxic potential in in-vitro and in-vivo studies.
One specific study cited in the MAK Commission's report is a chromosomal aberration test conducted in Chinese Hamster Ovary (CHO) cells, which yielded negative results.
Experimental Protocol
This test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Navigating the Stability of CETOLETH-6: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the stability of Cetoleth-6, a polyoxyethylene cetyl/oleyl ether, under varying pH and temperature conditions. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide outlines the expected stability profile based on the behavior of structurally similar non-ionic surfactants, details robust experimental protocols for stability assessment, and visualizes potential degradation pathways and testing workflows.
Core Concepts in this compound Stability
This compound, as a polyoxyethylene alkyl ether, possesses two primary chemical linkages susceptible to degradation: the ether bond between the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain, and the ether linkages within the polyoxyethylene chain itself. The principal degradation pathways anticipated for this class of compounds are hydrolysis and oxidation.
Hydrolysis: This involves the cleavage of the ether linkages by water. The rate of hydrolysis is highly dependent on the pH of the medium. Generally, ether linkages are relatively stable under neutral and alkaline conditions but can undergo acid-catalyzed hydrolysis at low pH, particularly at elevated temperatures.
Oxidation: The polyoxyethylene chain of this compound is susceptible to autoxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This degradation pathway can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and carboxylic acids, which can potentially impact the quality and safety of the final drug product.
Expected Stability Profile of this compound
Based on data from structurally related polyoxyethylene alkyl ethers and general principles of chemical stability, the following trends in this compound stability can be anticipated under different pH and temperature conditions. It is crucial to note that these are generalized expectations, and empirical testing is necessary to establish the precise stability profile of this compound in a specific formulation.
Data Presentation: Anticipated Stability Trends for Polyoxyethylene Alkyl Ethers
| pH Condition | Temperature Condition | Expected Stability of this compound | Predominant Degradation Pathway |
| Acidic (pH 1-3) | Ambient (20-25°C) | Moderate to Low | Acid-catalyzed hydrolysis of the ether linkage. |
| Elevated (40-60°C) | Low | Accelerated acid-catalyzed hydrolysis. | |
| Neutral (pH 6-8) | Ambient (20-25°C) | High | Minimal degradation expected. |
| Elevated (40-60°C) | Moderate | Potential for slow oxidation of the polyoxyethylene chain. | |
| Alkaline (pH 9-12) | Ambient (20-25°C) | High | Generally stable; ether linkages are resistant to base hydrolysis. |
| Elevated (40-60°C) | Moderate to High | Potential for oxidation; some base-catalyzed oxidation may occur. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves subjecting the compound, both as a raw material and within a formulation, to a range of stress conditions. This process, known as forced degradation, is essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Study Protocol
1. Sample Preparation:
-
Prepare solutions of this compound at a relevant concentration (e.g., 1-5 mg/mL) in various media. Recommended media include:
-
0.1 M Hydrochloric Acid (HCl) for acid hydrolysis.
-
Purified Water for neutral hydrolysis.
-
0.1 M Sodium Hydroxide (NaOH) for alkaline hydrolysis.
-
3% Hydrogen Peroxide (H₂O₂) for oxidative degradation.
-
-
For thermal degradation, store a solid sample of this compound.
-
For photostability, expose a solution and a solid sample to light as per ICH Q1B guidelines.
2. Stress Conditions:
-
Hydrolytic Stress:
-
Incubate the acidic, neutral, and alkaline solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.
-
-
Oxidative Stress:
-
Incubate the hydrogen peroxide solution at room temperature and at an elevated temperature (e.g., 40°C) for a defined period.
-
Monitor the degradation at various time points.
-
-
Thermal Stress:
-
Store the solid sample at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period.
-
At each time point, dissolve a portion of the sample for analysis.
-
-
Photostability:
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate the parent compound from its degradation products.
-
Detection: A UV detector is often suitable if the degradants possess a chromophore. If not, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Mass Spectrometry (MS) can be coupled with HPLC for the identification of degradation products.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Potential degradation pathways of this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
Conclusion
While specific, publicly available quantitative data on the stability of this compound is limited, a thorough understanding of the stability of structurally similar polyoxyethylene alkyl ethers provides a strong foundation for predicting its behavior. This compound is expected to be most susceptible to degradation under acidic conditions, particularly at elevated temperatures, via hydrolysis. Oxidation of the polyoxyethylene chain is another potential degradation pathway that should be considered, especially during long-term storage and in the presence of pro-oxidant factors. The implementation of a robust forced degradation study, utilizing a validated stability-indicating analytical method, is essential for accurately characterizing the stability of this compound in any given pharmaceutical formulation. This will ensure the development of safe, effective, and stable drug products.
Spectroscopic Characterization of Cetoleth-6: An In-depth Technical Guide
Introduction
Cetoleth-6 is a non-ionic surfactant belonging to the class of polyoxyethylene ethers of fatty alcohols. Its chemical structure consists of a hydrophobic cetyl alcohol (hexadecanol) backbone and a hydrophilic polyethylene glycol (PEG) chain with an average of six repeating ethylene oxide units. The general formula for this compound is CH₃(CH₂)₁₄CH₂(OCH₂CH₂)₆OH. Due to its amphipathic nature, this compound finds extensive applications in the pharmaceutical, cosmetic, and chemical industries as an emulsifier, solubilizer, and wetting agent.
Accurate spectroscopic characterization is paramount for ensuring the quality, purity, and consistency of this compound in various formulations. This guide provides a detailed overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, including predicted spectral data, experimental protocols, and a workflow visualization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to confirm the presence of both the cetyl and the polyoxyethylene moieties and to determine the average number of ethylene oxide units.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in the cetyl chain and the polyethylene glycol chain. The chemical shifts (δ) are referenced to a standard, typically tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |
| CH₃- (Terminal methyl of cetyl chain) | ~ 0.88 | Triplet | Protons of the terminal methyl group. |
| -(CH₂)₁₃- (Methylene groups of cetyl chain) | ~ 1.25 | Multiplet | A large signal from the repeating methylene units in the cetyl chain. |
| -CH₂-CH₂-O- (Methylene adjacent to oxygen in cetyl chain) | ~ 3.40 | Triplet | Protons on the carbon of the cetyl chain directly bonded to the ether oxygen. |
| -(OCH₂CH₂)₆- (Repeating ethylene oxide units) | ~ 3.64 | Singlet/Multiplet | A prominent signal from the protons of the repeating ethylene oxide units in the PEG chain.[1][2][3] |
| -CH₂-OH (Terminal methylene of PEG chain) | ~ 3.70 | Triplet | Protons on the carbon adjacent to the terminal hydroxyl group. |
| -OH (Terminal hydroxyl group) | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Assignment | Chemical Shift (δ, ppm) | Description |
| CH₃- | ~ 14 | Terminal methyl carbon of the cetyl chain. |
| -(CH₂)₁₃- | ~ 22 - 32 | Carbons of the methylene groups in the cetyl chain. |
| -CH₂-CH₂-O- | ~ 71 | Carbon of the cetyl chain adjacent to the ether oxygen. |
| -(OCH₂CH₂)₆- | ~ 70 | A strong signal from the carbons of the repeating ethylene oxide units.[1][2] |
| -CH₂-OH | ~ 61 | Terminal carbon of the PEG chain bonded to the hydroxyl group. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a viscous liquid like this compound is as follows:
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyl, and ether functional groups.
Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~ 3400 (broad) | O-H stretching | A strong and broad absorption band characteristic of the terminal hydroxyl group, indicating hydrogen bonding.[4] |
| 2918, 2850 | C-H stretching (asymmetric and symmetric) | Strong absorptions from the C-H bonds of the methylene (CH₂) and methyl (CH₃) groups in the cetyl chain.[5][6] |
| ~ 1465 | C-H bending (scissoring) | Bending vibration of the CH₂ groups. |
| ~ 1110 | C-O stretching | A strong, characteristic absorption for the C-O-C ether linkages in the polyoxyethylene chain.[5] |
| ~ 720 | C-H rocking | Rocking vibration of the long methylene chain. |
Experimental Protocol for FTIR-ATR Spectroscopy
For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.
-
Instrument Setup :
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application :
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition :
-
Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing :
-
The software will automatically perform the background subtraction.
-
Identify and label the characteristic absorption peaks in the spectrum.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a this compound sample.
Caption: Workflow for the Spectroscopic Characterization of this compound.
NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the cetyl and polyoxyethylene chains and the determination of the average degree of ethoxylation. FTIR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups. Together, these techniques provide a robust analytical methodology for quality control, ensuring the identity, purity, and structural integrity of this compound for its various applications in research and industry.
References
The Surfactant Science of CETOLETH-6: A Technical Guide to Surface Tension Reduction
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of formulation science, the ability to manipulate interfacial properties is paramount. Non-ionic surfactants, such as CETOLETH-6, are instrumental in achieving the desired stability and performance of a wide array of pharmaceutical and research formulations. This technical guide delves into the core surface tension reduction properties of this compound, providing a comprehensive overview of its behavior at various concentrations. While specific quantitative data for this compound is not publicly available in the literature, this guide will utilize data from a closely related and structurally similar non-ionic surfactant, a C16-18 fatty alcohol ethoxylate with an average of 11 moles of ethylene oxide (FAE-C16-18E11), to illustrate the fundamental principles of surface tension reduction as a function of concentration. This serves as a robust representative model for understanding the performance of this compound.
Understanding Surface Tension and the Role of this compound
This compound is a non-ionic surfactant belonging to the family of fatty alcohol ethoxylates. Its molecular structure comprises a hydrophobic portion, derived from cetyl and oleyl alcohols (C16-18), and a hydrophilic polyethylene glycol ether chain, consisting of approximately 6 ethylene oxide units. This amphiphilic nature is the key to its surface activity.
In an aqueous environment, water molecules exhibit strong cohesive forces, particularly at the surface, leading to a phenomenon known as surface tension. When this compound is introduced into water, its molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water and towards the air, while the hydrophilic heads remain in the water. This alignment disrupts the cohesive forces between water molecules at the surface, thereby reducing the surface tension.
Critical Micelle Concentration (CMC)
As the concentration of this compound in a solution increases, the surface becomes saturated with surfactant molecules. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the addition of more surfactant molecules results in the formation of spherical aggregates called micelles within the bulk of the solution.[1][2] In these micelles, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment by the hydrophilic heads which form the outer shell. Once the CMC is reached, the surface tension of the solution typically remains relatively constant with further increases in surfactant concentration.[3] The CMC is a critical parameter as it signifies the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.
Quantitative Analysis of Surface Tension Reduction
The following table presents the surface tension of a representative C16-18 fatty alcohol ethoxylate with 11 moles of ethylene oxide (FAE-C16-18E11) in aqueous solution at various concentrations at 25°C. This data, adapted from a 2023 study by Rincón-Romero et al., provides a clear illustration of the relationship between surfactant concentration and surface tension.[4]
| Concentration (mol/L) | Log Concentration | Surface Tension (mN/m) |
| 1.00E-07 | -7.00 | 68.5 |
| 3.16E-07 | -6.50 | 65.2 |
| 1.00E-06 | -6.00 | 60.1 |
| 3.16E-06 | -5.50 | 52.8 |
| 1.00E-05 | -5.00 | 45.3 |
| 3.16E-05 | -4.50 | 39.8 |
| 1.00E-04 | -4.00 | 36.5 |
| 3.16E-04 | -3.50 | 36.2 |
| 1.00E-03 | -3.00 | 36.2 |
Data is for FAE-C16-18E11 as a representative example for this compound.
Experimental Protocol for Surface Tension Measurement
The determination of surface tension as a function of surfactant concentration is a fundamental experiment in surface science. The Wilhelmy plate method is a widely used and accurate technique for this purpose.[5]
Objective: To measure the equilibrium surface tension of aqueous solutions of a non-ionic surfactant at various concentrations to determine its surface activity and critical micelle concentration (CMC).
Materials and Equipment:
-
Tensiometer (e.g., Krüss K11 or similar)
-
Wilhelmy plate (typically platinum)
-
Jacketed glass vessel for temperature control
-
Circulating water bath
-
High-purity water (e.g., Milli-Q or equivalent)
-
The non-ionic surfactant to be tested (e.g., this compound)
-
Precision balance for preparing stock solutions
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solution: A concentrated stock solution of the surfactant in high-purity water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.
-
Instrument Calibration and Setup: The tensiometer is calibrated according to the manufacturer's instructions. The Wilhelmy plate is cleaned thoroughly, typically by flaming to red heat to remove any organic contaminants, and then attached to the tensiometer's balance. The jacketed vessel is connected to the circulating water bath set to the desired temperature (e.g., 25°C).
-
Measurement of Pure Water Surface Tension: A known volume of high-purity water is placed in the temperature-controlled vessel. The Wilhelmy plate is brought into contact with the water surface, and the surface tension is measured. This value should be close to the known surface tension of water at that temperature (approx. 72 mN/m at 25°C).
-
Concentration Series Measurement:
-
A series of surfactant solutions of increasing concentration are prepared by adding small, precise aliquots of the stock solution to the water in the vessel.
-
After each addition, the solution is gently stirred to ensure homogeneity and then allowed to equilibrate.
-
The surface tension is measured. Readings are taken until a stable value is achieved, indicating that equilibrium has been reached at the surface.
-
-
Data Collection: The surface tension is recorded for each concentration. The measurements are continued until the surface tension values no longer decrease significantly with increasing surfactant concentration, indicating that the CMC has been reached and surpassed.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot (the steeply decreasing portion and the plateau).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the surface tension properties of a surfactant like this compound.
References
Methodological & Application
Application Notes and Protocols for Preparing Stable Oil-in-Water Emulsions Using CETOLETH-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation of stable oil-in-water (O/W) emulsions using CETOLETH-6 as the primary emulsifier. The information is intended to guide laboratory-scale formulation development and stability testing.
Introduction to this compound in Emulsion Formulation
This compound is a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols. It is synthesized by reacting cetyl alcohol with ethylene oxide. Its chemical structure, comprising a hydrophobic cetyl tail and a hydrophilic polyethylene glycol chain, makes it an effective emulsifying agent for stabilizing oil-in-water emulsions. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 10, this compound is well-suited for creating stable dispersions of oil droplets in a continuous aqueous phase.
Key Properties of this compound:
| Property | Value/Description |
| INCI Name | This compound |
| Chemical Type | Non-ionic surfactant |
| Appearance | White to off-white waxy solid |
| HLB Value | ~10 |
| Solubility | Sparingly soluble in water, soluble in oils and organic solvents |
| Primary Function | Oil-in-Water (O/W) Emulsifier |
Principles of Oil-in-Water Emulsion Formation
The formation of a stable O/W emulsion involves the dispersion of an oil phase into an aqueous phase as fine droplets. This compound facilitates this process by reducing the interfacial tension between the oil and water, and by forming a protective layer around the oil droplets, which prevents them from coalescing. The general steps involve heating the oil and water phases separately, combining them with the emulsifier, and then applying high shear to break down the oil into small, stable droplets.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride, etc.)
-
Aqueous Phase (Deionized Water)
-
Co-emulsifier (optional, e.g., Cetyl Alcohol, Stearyl Alcohol)
-
Preservative (e.g., Phenoxyethanol)
-
Other active ingredients or excipients as required
Equipment:
-
Beakers
-
Heating plate with magnetic stirrer
-
Homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Water bath
-
Digital scale
-
pH meter
-
Microscope with a calibrated reticle
-
Centrifuge
-
Incubators/ovens for stability testing
Representative Oil-in-Water Emulsion Formulation
The following table provides a starting point formulation for a stable O/W cream. The concentrations can be adjusted based on the desired viscosity, sensory characteristics, and the specific oil used.
| Phase | Ingredient | Concentration (% w/w) |
| Oil Phase | Mineral Oil | 20.0 |
| This compound | 4.0 | |
| Cetyl Alcohol (Co-emulsifier) | 2.0 | |
| Aqueous Phase | Deionized Water | 73.5 |
| Glycerin (Humectant) | 0.0 | |
| Cool-down Phase | Preservative (Phenoxyethanol) | 0.5 |
Note: The concentration of this compound is approximately 20% of the oil phase in this example.
Emulsion Preparation Protocol
The following dot script visualizes the general workflow for preparing an O/W emulsion.
Caption: Workflow for O/W Emulsion Preparation.
Step-by-Step Procedure:
-
Phase Preparation:
-
In a suitable beaker, weigh all the components of the oil phase (e.g., Mineral Oil, this compound, Cetyl Alcohol).
-
In a separate beaker, weigh all the components of the aqueous phase (e.g., Deionized Water, Glycerin).
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C using a water bath or a heating mantle with continuous stirring. Ensure all solid components in the oil phase are completely melted.
-
-
Emulsification:
-
Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while stirring continuously.
-
Immediately homogenize the mixture using a high-shear homogenizer. A typical starting point is 5,000-10,000 rpm for 3-5 minutes. The exact speed and time will depend on the batch size and the specific homogenizer used and may require optimization.
-
-
Cooling:
-
After homogenization, begin cooling the emulsion while stirring gently with a paddle or anchor stirrer. A rapid cooling rate can be achieved using a cool water bath.
-
-
Final Additions:
-
When the temperature of the emulsion is below 40°C, add the cool-down phase ingredients, such as preservatives and any heat-sensitive active ingredients.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Measure the pH of the final emulsion and adjust if necessary using appropriate pH adjusters (e.g., citric acid or sodium hydroxide solutions).
-
Stability Testing Protocols
To ensure the long-term stability of the prepared emulsion, a series of accelerated stability tests should be performed.
Visual and Microscopic Examination
-
Procedure: Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
Examine a small sample of the emulsion under a microscope to assess the droplet size distribution and check for any signs of droplet coalescence.
Centrifugation Test
-
Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at 3000-5000 rpm for 30 minutes.
-
Evaluation: After centrifugation, observe the sample for any signs of phase separation or creaming. A stable emulsion should show no visible separation.
Temperature Stability Testing
The following diagram illustrates the workflow for temperature-based stability testing.
Caption: Temperature Stability Testing Workflow.
Protocols:
-
Elevated Temperature Stability: Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C, and 50°C) for a period of 1 to 3 months.
-
Low-Temperature Stability: Store samples at a low temperature (e.g., 4°C) for a similar period.
-
Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at room temperature). A stable emulsion should withstand at least 3-5 cycles without breaking.
Quantitative Data for Stability Assessment:
| Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | No visible phase separation, creaming, or significant color change. |
| Droplet Size | Microscopy/Particle Size Analyzer | No significant increase in average droplet size over time. |
| pH | pH Meter | pH remains within a specified range (e.g., ±0.5 units from the initial value). |
| Viscosity | Viscometer | Viscosity remains within a specified range (e.g., ±10% from the initial value). |
Safety and Handling of this compound
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively prepare and evaluate stable oil-in-water emulsions using this compound for a variety of applications. It is crucial to perform optimization studies for specific formulations to achieve the desired product characteristics and stability.
Using CETOLETH-6 as a solubilizing agent for poorly soluble drug compounds.
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to poor dissolution, variable bioavailability, and ultimately, suboptimal therapeutic efficacy. Surfactants are widely employed to overcome these challenges by enhancing the solubility and dissolution rate of hydrophobic drug compounds.
CETOLETH-6 (also known as Ceteareth-6) is a non-ionic surfactant belonging to the polyethylene glycol ethers of cetearyl alcohol.[1][2] As a non-ionic surfactant, it offers several advantages, including low toxicity and reduced sensitivity to pH and ionic strength variations.[3] Its amphiphilic nature, possessing both a hydrophilic polyethylene glycol chain and a lipophilic cetyl/stearyl moiety, allows it to form micelles in aqueous solutions. These micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility and facilitating their delivery.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a solubilizing agent for poorly soluble drug compounds in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug formulation.
| Property | Value/Description | Significance in Formulation |
| INCI Name | Ceteareth-6 | International Nomenclature for Cosmetic Ingredients name. |
| Chemical Name | Polyoxyethylene (6) Cetyl/Stearyl Ether | Describes the chemical structure. |
| CAS Number | 68439-49-6 | Unique chemical identifier.[1] |
| Type | Non-ionic Surfactant | Less prone to interaction with charged molecules and less toxic than ionic surfactants.[3] |
| Appearance | White to off-white waxy solid | Important for handling and formulation processing.[1] |
| HLB Value | Approximately 10-11 | The Hydrophilic-Lipophilic Balance (HLB) value suggests suitability for oil-in-water (O/W) emulsions and as a solubilizing agent.[4][5] |
| Solubility | Sparingly soluble in water, soluble in ethanol and methylene chloride. | Determines the appropriate solvent systems for formulation development.[1] |
Mechanism of Solubilization
The primary mechanism by which this compound enhances the solubility of poorly soluble drugs is through micellization. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles. The hydrophobic tails of the this compound molecules form the core of the micelle, creating a lipophilic microenvironment. The hydrophilic head groups form the outer shell, which is exposed to the aqueous environment.
Poorly soluble, lipophilic drug molecules can partition into the hydrophobic core of these micelles, effectively being "dissolved" in the aqueous medium. This process significantly increases the overall solubility of the drug in the formulation.
Figure 1: Mechanism of drug solubilization by this compound micelles.
Applications in Drug Formulation
This compound can be utilized in various dosage forms to enhance the solubility and bioavailability of poorly soluble drugs:
-
Oral Formulations: By increasing the dissolution rate of the API in the gastrointestinal tract, this compound can improve oral absorption and bioavailability.
-
Topical Formulations: It can act as an emulsifier and solubilizer in creams, lotions, and gels to ensure a homogenous distribution of the API.[1]
-
Parenteral Formulations: While requiring careful consideration of purity and potential for hemolysis, non-ionic surfactants like this compound can be used to formulate poorly soluble drugs for intravenous administration.
Illustrative Solubility Enhancement Data
The following table provides hypothetical data to illustrate the potential solubility enhancement of two model poorly soluble drugs, Itraconazole and Ibuprofen, using this compound. Actual results will vary depending on the specific drug compound and experimental conditions.
| Drug Compound | Intrinsic Aqueous Solubility (µg/mL) | This compound Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase in Solubility |
| Itraconazole | ~0.004 | 0.5 | 15 | 3750 |
| 1.0 | 45 | 11250 | ||
| 2.0 | 120 | 30000 | ||
| Ibuprofen | ~21 | 0.5 | 550 | 26 |
| 1.0 | 1200 | 57 | ||
| 2.0 | 2500 | 119 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a solubilizing agent.
Protocol 1: Phase Solubility Study
This study determines the effect of increasing concentrations of this compound on the aqueous solubility of a poorly soluble drug.
Materials:
-
Poorly soluble drug powder
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Distilled water
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of aqueous solutions of this compound in PBS (pH 7.4) at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Add an excess amount of the poorly soluble drug to 10 mL of each this compound solution in separate sealed vials. Ensure that a solid drug phase remains.
-
Include a control vial with the drug in PBS without this compound.
-
Place the vials in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered samples with an appropriate solvent (e.g., methanol or mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the drug concentration in each sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Plot the concentration of the solubilized drug against the concentration of this compound.
Figure 2: Workflow for a phase solubility study.
Protocol 2: Formulation of Drug Nanoparticles and Particle Size Analysis
This protocol describes the preparation of drug nanoparticles using this compound as a stabilizer and their characterization by Dynamic Light Scattering (DLS).
Materials:
-
Poorly soluble drug
-
This compound
-
Organic solvent (e.g., acetone, ethanol)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Nanoparticle Formulation (Solvent Evaporation Method): a. Dissolve a known amount of the poorly soluble drug and this compound in a suitable organic solvent. b. Slowly inject this organic phase into a larger volume of distilled water while stirring vigorously on a magnetic stirrer. c. Continue stirring for a few hours to allow for the evaporation of the organic solvent, leading to the formation of a nanoparticle suspension. d. The remaining organic solvent can be removed under reduced pressure using a rotary evaporator.
-
Particle Size Analysis (DLS): a. Dilute a small aliquot of the nanoparticle suspension with filtered distilled water to an appropriate concentration for DLS analysis. b. Transfer the diluted sample to a clean cuvette. c. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). d. Perform the DLS measurement to determine the mean particle size (Z-average) and the polydispersity index (PDI). The PDI indicates the breadth of the particle size distribution. e. Repeat the measurement at least three times to ensure reproducibility.
Figure 3: Workflow for nanoparticle formulation and size analysis.
Protocol 3: In Vitro Dissolution Testing
This protocol evaluates the dissolution rate of a poorly soluble drug from a formulation containing this compound.
Materials:
-
Drug formulation (e.g., tablets, capsules, or powder) containing this compound
-
Control formulation without this compound
-
USP dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., 0.1 N HCl or phosphate buffer)
-
Syringes and filters for sampling
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Set up the dissolution apparatus, ensuring the temperature of the medium is maintained at 37 ± 0.5°C and the paddle speed is set (e.g., 50 or 75 RPM).
-
Place one dose of the drug formulation into each dissolution vessel.
-
Start the dissolution test and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately filter each sample through a suitable filter.
-
Replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Compare the dissolution profile of the formulation with this compound to the control formulation.[6]
Signaling Pathway Visualizations for Model Drug Compounds
To illustrate the relevance of enhanced solubilization, the following diagrams depict the signaling pathways of two model poorly soluble drugs that could potentially be formulated with this compound.
Itraconazole: Antifungal Action
Itraconazole is a broad-spectrum antifungal agent that inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3][7]
Figure 4: Itraconazole signaling pathway.
Celecoxib: COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain.[8][9]
Figure 5: Celecoxib signaling pathway.
Safety Considerations
This compound is generally considered safe for use in cosmetic and pharmaceutical formulations. However, it is important to handle it with appropriate care in a laboratory setting. According to safety data sheets, this compound may be harmful if swallowed and can cause serious eye damage. Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this material. For formulations intended for parenteral use, the purity of this compound and its potential for hemolysis must be carefully evaluated.
Conclusion
This compound is a versatile non-ionic surfactant with significant potential as a solubilizing agent for poorly soluble drug compounds. Its ability to form micelles and encapsulate hydrophobic APIs can lead to substantial improvements in solubility, dissolution, and potentially, bioavailability. The protocols provided in these application notes offer a framework for the systematic evaluation of this compound in pharmaceutical formulations. By carefully characterizing its impact on drug solubility and formulation properties, researchers can effectively leverage this compound to develop robust and efficacious drug delivery systems.
References
- 1. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. youtube.com [youtube.com]
- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Nanoparticles with CETOLETH-6 as a Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetoleth-6 is a non-ionic surfactant of the polyethylene glycol ether family of compounds. Its amphipathic nature, arising from a hydrophobic cetyl (hexadecyl) alkyl chain and a hydrophilic polyethylene glycol headgroup, makes it an effective stabilizer for oil-in-water emulsions. This property is particularly valuable in the formulation of polymeric and lipid-based nanoparticles, where it can prevent aggregation and control particle size, thereby influencing the stability, bioavailability, and overall performance of the encapsulated active pharmaceutical ingredient (API).[1][2] This document provides detailed protocols for the formulation of nanoparticles using this compound as a stabilizer, focusing on two widely used methods: Emulsion-Solvent Evaporation and High-Pressure Homogenization.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful nanoparticle formulation.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (6) Cetyl Ether | |
| INCI Name | This compound | |
| HLB Value | Approximately 10-12 | [3] |
| Type | Non-ionic Surfactant | [1] |
| Primary Function | Emulsifier, Stabilizer |
Experimental Protocols
The following protocols are provided as a starting point for the formulation of nanoparticles using this compound as a stabilizer. Optimization of these protocols is recommended for specific nanoparticle systems and APIs.
Protocol 1: Nanoparticle Formulation by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix.[4][5][6][7]
Materials:
-
Polymer (e.g., PLGA, PCL)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Purified Water
Equipment:
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the API in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve this compound in purified water. The concentration of this compound will influence the final particle size and should be optimized (see Table 2).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.[5]
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be used as is or further purified by centrifugation and washing to remove excess surfactant.
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Nanoparticle Formulation by High-Pressure Homogenization (HPH)
This method is suitable for producing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[8]
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate)
-
Liquid Lipid (for NLCs, e.g., Oleic acid, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
Water bath or heating system
-
Magnetic stirrer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (and liquid lipid for NLCs) at a temperature above its melting point. Dissolve the API in the molten lipid phase.
-
Aqueous Phase Preparation: Heat the purified water containing the dissolved this compound to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure. These parameters will need to be optimized to achieve the desired particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Analyze the nanoparticles for particle size, PDI, and zeta potential.
Data Presentation
The concentration of this compound is a critical parameter that affects the physicochemical properties of the resulting nanoparticles. The following table provides an example of how to structure experimental data to evaluate the effect of this compound concentration on nanoparticle characteristics, based on a typical emulsion-solvent evaporation protocol.[4]
Table 2: Effect of this compound Concentration on Nanoparticle Properties (Emulsion-Solvent Evaporation Method)
| Formulation Code | Polymer:Drug Ratio | This compound Conc. (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 10:1 | 0.5 | 250 ± 10.2 | 0.25 ± 0.03 | -15.3 ± 1.5 | 85.2 ± 3.1 |
| F2 | 10:1 | 1.0 | 210 ± 8.5 | 0.18 ± 0.02 | -18.7 ± 1.8 | 88.6 ± 2.5 |
| F3 | 10:1 | 2.0 | 180 ± 7.1 | 0.12 ± 0.01 | -22.4 ± 2.1 | 90.1 ± 2.0 |
| F4 | 15:1 | 0.5 | 280 ± 12.1 | 0.28 ± 0.04 | -14.1 ± 1.3 | 80.5 ± 3.5 |
| F5 | 15:1 | 1.0 | 235 ± 9.8 | 0.21 ± 0.02 | -17.5 ± 1.6 | 84.3 ± 2.8 |
| F6 | 15:1 | 2.0 | 205 ± 8.9 | 0.15 ± 0.01 | -20.9 ± 1.9 | 87.8 ± 2.2 |
Note: The data presented in this table is illustrative and will vary depending on the specific polymer, drug, and process parameters used.
Visualization of Experimental Workflows
Emulsion-Solvent Evaporation Workflow
Caption: Workflow for nanoparticle formulation using the emulsion-solvent evaporation method.
High-Pressure Homogenization Workflow
Caption: Workflow for nanoparticle formulation using the high-pressure homogenization method.
Conclusion
This compound is a versatile non-ionic stabilizer for the formulation of various types of nanoparticles. The provided protocols for emulsion-solvent evaporation and high-pressure homogenization serve as a foundation for developing robust and stable nanoparticle drug delivery systems. Careful optimization of formulation parameters, particularly the concentration of this compound, is essential to achieve the desired nanoparticle characteristics for specific therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of CETOLETH-6 in Topical Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CETOLETH-6, the polyethylene glycol ether of cetearyl alcohol with an average of six ethylene oxide units, is a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. Its amphiphilic nature, comprising a hydrophilic polyethylene glycol (PEG) chain and a lipophilic cetearyl alcohol tail, makes it an effective emulsifier, solubilizer, and penetration enhancer in topical drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of various topical formulations.
As a non-ionic surfactant, this compound offers several advantages in topical formulations, including high stability over a wide pH range, low irritation potential compared to ionic surfactants, and compatibility with a broad range of active pharmaceutical ingredients (APIs) and excipients.[1] Its primary functions in topical drug delivery are to create stable emulsions of immiscible liquids (e.g., oil and water), to increase the solubility of poorly water-soluble drugs, and to enhance the penetration of APIs through the stratum corneum, the outermost layer of the skin.[2]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Chemical Name | Polyethylene glycol ether of Cetearyl Alcohol (6 EO) | [3] |
| CAS Number | 68439-49-6 | [3] |
| Appearance | White to yellowish waxy solid | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and methylene chloride | [3] |
| Type | Non-ionic surfactant | [3] |
| Function | Emulsifier, Surfactant, Cleansing Agent | [4] |
Mechanism of Action in Topical Drug Delivery
The primary mechanism by which this compound is thought to enhance topical drug delivery is through its interaction with the stratum corneum. The stratum corneum's "brick and mortar" structure, consisting of corneocytes ("bricks") embedded in a lipid-rich matrix ("mortar"), presents a formidable barrier to drug penetration.
This compound, as a surfactant, can disrupt the highly ordered lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through. This mechanism is common to many chemical penetration enhancers that interact with and modify the lipid and protein structures of the skin to reduce its barrier function.
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of topical formulations utilizing this compound.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Cream
This protocol describes the formulation of a basic O/W cream, a common vehicle for topical drug delivery.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Emulsifier)
-
Cetearyl Alcohol (Co-emulsifier, Thickener)
-
White Petrolatum (Occlusive, Emollient)
-
Mineral Oil (Emollient)
-
Propylene Glycol (Humectant, Co-solvent)
-
Glycerin (Humectant)
-
Preservative (e.g., Methylparaben, Propylparaben)
-
Purified Water
Equipment:
-
Beakers
-
Water bath
-
Homogenizer or high-shear mixer
-
Stirring apparatus (e.g., overhead stirrer, magnetic stirrer)
-
pH meter
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine this compound, Cetearyl Alcohol, White Petrolatum, and Mineral Oil.
-
Heat the oil phase in a water bath to 70-75°C until all components have melted and the mixture is uniform.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the API, Propylene Glycol, Glycerin, and preservative in Purified Water.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer.
-
Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Finalization:
-
Remove the emulsion from the water bath and continue stirring at a slower speed until it cools to room temperature.
-
Measure and adjust the pH of the final cream as required for API stability and skin compatibility.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ijrti.org [ijrti.org]
- 3. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and optimization of dimenhydrinate emulgels for topical delivery using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a CETOLETH-6 Based Microemulsion
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the formulation and characterization of a CETOLETH-6 based oil-in-water (O/W) microemulsion. The protocols outlined herein are intended to serve as a foundational methodology for the development of stable and effective microemulsion systems for various applications, including drug delivery.
Introduction
Microemulsions are clear, thermodynamically stable, and isotropic liquid mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1] With droplet sizes typically in the range of 10-100 nm, they offer a promising vehicle for the delivery of a wide range of active pharmaceutical ingredients (APIs), enhancing solubility and bioavailability.[2] this compound, a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 10-12, is well-suited for the formation of oil-in-water (O/W) microemulsions.[3] This guide will detail the selection of components, the construction of pseudo-ternary phase diagrams to identify the microemulsion region, a step-by-step preparation protocol, and methods for characterization.
Component Selection
The formation of a stable microemulsion is critically dependent on the appropriate selection of its components.
2.1 Surfactant: this compound
This compound is a polyethylene glycol ether of cetyl and oleyl alcohols. Its HLB value in the range of 10-12 makes it a suitable primary surfactant for creating O/W microemulsions, where the oil phase is dispersed within a continuous aqueous phase.
2.2 Oil Phase Selection
The choice of the oil phase is crucial and should be based on the desired solubilization of the active pharmaceutical ingredient (API) and its ability to form a large microemulsion region. Oils with shorter hydrocarbon chains are often more readily microemulsified. Suitable oils for use with a surfactant of HLB 10-12 include:
-
Medium-Chain Triglycerides (MCTs): Such as Caprylic/Capric Triglycerides.
-
Fatty Acid Esters: Such as Isopropyl Myristate (IPM).
-
Fatty Acids: Such as Oleic Acid.
2.3 Co-surfactant Selection
A co-surfactant is often necessary to reduce the interfacial tension further, increase the fluidity of the interface, and expand the microemulsion region. Short to medium-chain alcohols are commonly used as co-surfactants. Suitable options include:
-
Propylene Glycol
-
Ethanol
-
Transcutol®
2.4 Aqueous Phase
The aqueous phase typically consists of purified water. Depending on the application, buffers may be added to control the pH of the final formulation.
Experimental Protocols
3.1 Protocol for Constructing a Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is essential to identify the concentration ranges of the oil, surfactant/co-surfactant (Sₘᵢₓ), and aqueous phases that result in a stable microemulsion. The water titration method is a common and straightforward approach.[4]
Materials:
-
This compound (Surfactant)
-
Selected Co-surfactant (e.g., Propylene Glycol)
-
Selected Oil Phase (e.g., Isopropyl Myristate)
-
Purified Water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
Methodology:
-
Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ): Prepare mixtures of this compound and the co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Prepare Oil and Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Water Titration: Place a known amount of each oil/Sₘᵢₓ mixture in a glass vial with a magnetic stir bar. Slowly titrate with purified water from a burette while continuously stirring.
-
Visual Observation: After each addition of water, visually inspect the mixture for transparency. The point at which the mixture turns from turbid to transparent indicates the formation of a microemulsion. Conversely, the point at which a clear microemulsion becomes turbid upon further water addition marks the boundary of the microemulsion region.
-
Plotting the Diagram: The compositions (in weight percent) of oil, Sₘᵢₓ, and water at which clear, isotropic mixtures are observed are plotted on a triangular coordinate system to delineate the microemulsion region.
3.2 Protocol for Preparing a this compound Based Microemulsion
Once the microemulsion region has been identified from the pseudo-ternary phase diagram, a specific formulation can be prepared. The following is an illustrative protocol based on typical concentration ranges for a stable O/W microemulsion.
Materials:
-
This compound
-
Propylene Glycol
-
Isopropyl Myristate
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the Oil Phase: In a beaker, accurately weigh the required amount of Isopropyl Myristate.
-
Prepare the Sₘᵢₓ: In a separate beaker, accurately weigh and mix the required amounts of this compound and Propylene Glycol to achieve the desired Sₘᵢₓ ratio (e.g., 2:1).
-
Combine Oil and Sₘᵢₓ: Add the Sₘᵢₓ to the oil phase and stir gently with a magnetic stirrer until a homogenous mixture is formed.
-
Add the Aqueous Phase: Slowly add the required amount of purified water to the oil/Sₘᵢₓ mixture drop by drop while stirring continuously.
-
Formation of Microemulsion: Continue stirring until a clear and transparent liquid is formed, indicating the formation of the microemulsion.[5]
-
Equilibration: Allow the microemulsion to equilibrate at room temperature for a period before characterization.
Data Presentation: Illustrative Formulations
The following tables present illustrative quantitative data for this compound based microemulsion formulations. These are representative examples based on the known properties of this compound and typical component ratios for O/W microemulsions.
Table 1: Component Ratios for Pseudo-Ternary Phase Diagram Construction
| Sₘᵢₓ Ratio (this compound:Propylene Glycol) | Oil:Sₘᵢₓ Ratio (Isopropyl Myristate:Sₘᵢₓ) |
| 1:1 | 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 |
| 2:1 | 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 |
| 3:1 | 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 |
| 4:1 | 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 |
Table 2: Exemplary this compound Microemulsion Formulations
| Formulation Code | This compound (% w/w) | Propylene Glycol (% w/w) | Isopropyl Myristate (% w/w) | Purified Water (% w/w) | Sₘᵢₓ Ratio |
| ME-C6-01 | 20 | 10 | 15 | 55 | 2:1 |
| ME-C6-02 | 25 | 12.5 | 10 | 52.5 | 2:1 |
| ME-C6-03 | 30 | 10 | 12 | 48 | 3:1 |
| ME-C6-04 | 24 | 6 | 8 | 62 | 4:1 |
Characterization Protocols
5.1 Protocol for Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Methodology:
-
Sample Preparation: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size Measurement: Place the diluted sample in a cuvette and measure the particle size distribution and Polydispersity Index (PDI) using DLS. The measurement is based on the fluctuation of scattered light intensity caused by the Brownian motion of the droplets.
-
Zeta Potential Measurement: Place the diluted sample in the specific cell for zeta potential measurement. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential. A higher absolute zeta potential (typically > ±30 mV) indicates good stability due to electrostatic repulsion between droplets.
Table 3: Expected Characterization Parameters for a Stable this compound Microemulsion
| Parameter | Expected Range | Significance |
| Droplet Size | 10 - 100 nm | Indicates the formation of a microemulsion. |
| Polydispersity Index (PDI) | < 0.3 | A measure of the homogeneity of the droplet size distribution. |
| Zeta Potential | > ±30 mV | Indicates long-term stability against coalescence. |
| Appearance | Clear and transparent | A key visual characteristic of a microemulsion. |
| pH | 5.5 - 7.0 | Important for compatibility with biological systems. |
5.2 Protocol for Thermodynamic Stability Studies
Methodology:
-
Heating-Cooling Cycles: Subject the microemulsion formulations to multiple cycles of heating (e.g., 40°C for 48 hours) and cooling (e.g., 4°C for 48 hours).
-
Centrifugation: Centrifuge the microemulsion samples at a high speed (e.g., 5000 rpm for 30 minutes).[5]
-
Freeze-Thaw Cycles: Subject the samples to several freeze-thaw cycles (e.g., -20°C for 24 hours followed by room temperature for 24 hours).
-
Observation: After each stress test, visually inspect the samples for any signs of instability, such as phase separation, creaming, or precipitation.
Visualizations
Caption: Experimental workflow for creating a this compound based microemulsion.
Caption: Logical relationship of components to achieve a stable microemulsion.
References
- 1. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8460641B2 - Microemulsion process and composition - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Microemulgel: an overwhelming approach to improve therapeutic action of drug moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ceteareths in Enhancing Biological Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceteareths are a class of non-ionic surfactants derived from the ethoxylation of cetearyl alcohol, which is a blend of cetyl and stearyl alcohols.[3] These compounds are widely utilized in the cosmetic and pharmaceutical industries as emulsifiers, solubilizers, and penetration enhancers.[1][4][5] Their amphiphilic nature, possessing both hydrophilic (polyoxyethylene chain) and lipophilic (alkyl chain) moieties, allows them to interact with and modify the properties of biological membranes, such as the stratum corneum of the skin and the epithelial lining of the intestine. This interaction can lead to a temporary and reversible increase in membrane permeability, facilitating the transport of active pharmaceutical ingredients (APIs) and other molecules across these barriers.
The general mechanism by which surfactant penetration enhancers, like Ceteareths, are thought to function involves the disruption of the highly organized lipid bilayers within the stratum corneum or cellular membranes.[6] This can occur through the insertion of the surfactant's lipophilic tail into the lipid matrix, leading to increased fluidity and the creation of transient pores. Additionally, they may interact with intracellular proteins, further contributing to a reduction in the barrier function of the membrane.
Data Presentation
The following table summarizes quantitative data on the permeability-enhancing effects of various polyoxyethylene (POE) alkyl ethers, a class of compounds that includes Ceteareths. The data is from an in vitro study investigating the transdermal flux of ibuprofen across excised rat skin.
| Penetration Enhancer (5% w/w) | In Vitro Transdermal Flux of Ibuprofen (μg/cm²/h) | Lag Time (h) |
| POE(5)cetyl/oleyl ether | 110.24 | Not Reported |
| POE(2)lauryl ether | 99.91 | Not Reported |
| POE(2)oleyl ether | 67.46 | 2.47 |
| POE(10)stearyl ether | 66.19 | Not Reported |
Data extracted from a study on the enhancing effect of polyoxyethylene alkyl ethers on the skin permeation of ibuprofen.[7]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines a method to assess the effect of a Ceteareth compound on the permeation of a model drug through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Test compound (e.g., Ceteareth-6)
-
Model drug (e.g., ibuprofen, ketoprofen)
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)
-
Donor formulation (e.g., gel, cream, or solution containing the model drug with and without the Ceteareth enhancer)
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with stirrer
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (37°C) PBS and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a known amount of the donor formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve and the lag time (tL) from the x-intercept of the linear portion.
-
Calculate the enhancement ratio (ER) by dividing the flux of the drug with the Ceteareth enhancer by the flux of the drug without the enhancer.
Protocol 2: In Vitro Intestinal Permeability Assay Using Caco-2 Cell Monolayers
This protocol describes the use of the Caco-2 cell line as a model of the intestinal epithelium to evaluate the effect of a Ceteareth compound on drug permeability.[8][9][10][11]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (e.g., Ceteareth-6)
-
Model drug (e.g., a fluorescent marker like Lucifer yellow or a specific drug)
-
Transepithelial electrical resistance (TEER) measurement system
-
Plate reader for fluorescence or LC-MS/MS for drug quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers are typically ready for experiments when TEER values are stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the model drug with and without the Ceteareth test compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Measure the TEER of the monolayers before and after the experiment to assess any cytotoxic effects of the test compound. A significant drop in TEER may indicate compromised membrane integrity.
-
Analyze the concentration of the model drug in the basolateral samples using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the apical chamber
-
Visualizations
Caption: Proposed mechanism of Ceteareth-mediated permeability enhancement.
Caption: Experimental workflow for in vitro permeability screening.
References
- 1. CETEARETH-20 Supplier | 68439-49-6 | Your Reliable Distributor UPIglobal [upichem.com]
- 2. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 5. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Enhancing effect of polyoxyethylene alkyl ethers on the skin permeation of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
CETOLETH-6 as a Dispersing Agent for Pigments and Dyes in Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CETOLETH-6, a non-ionic surfactant belonging to the fatty alcohol ethoxylate family, serves as a highly effective dispersing agent for pigments and dyes in a variety of industrial applications. Chemically, it is the polyethylene glycol ether of a mixture of cetyl and stearyl alcohols, with an average of six ethylene oxide units. This structure imparts an amphiphilic nature to the molecule, with a hydrophobic fatty alcohol tail and a hydrophilic polyethylene glycol chain, allowing it to adsorb onto the surface of pigment and dye particles, preventing their agglomeration and ensuring a stable and uniform dispersion in liquid media.
These application notes provide an overview of the properties, applications, and performance of this compound as a dispersing agent. The included protocols offer standardized methods for evaluating its efficacy in industrial formulations such as paints, coatings, and textile dyeing systems.
Mechanism of Action: Steric Stabilization
This compound primarily functions as a dispersing agent through the mechanism of steric stabilization. The hydrophobic fatty alcohol portion of the molecule adsorbs onto the surface of the pigment or dye particle, while the hydrophilic polyethylene glycol chains extend into the surrounding liquid medium. These extended chains create a physical barrier that prevents particles from approaching each other too closely, thus overcoming the van der Waals forces of attraction that lead to flocculation and sedimentation.
Caption: Steric stabilization mechanism of this compound on pigment particles.
Industrial Applications
This compound and other fatty alcohol ethoxylates are utilized across several industries as versatile dispersing agents.[1][2] Their effectiveness in both aqueous and non-aqueous systems, stability over a range of pH levels, and compatibility with other formulation components make them a valuable additive.[3]
Paints and Coatings
In the paint and coatings industry, proper pigment dispersion is crucial for achieving desired properties such as color strength, gloss, hiding power, and stability.[2] Fatty alcohol ethoxylates like this compound are used as wetting and dispersing agents to facilitate the incorporation of pigments into the liquid binder.[1][2] They help to reduce the viscosity of the pigment paste, allowing for higher pigment loading and more efficient grinding.[4]
Textile Dyeing
In textile processing, this compound can be employed as a dispersing and leveling agent, particularly for disperse dyes used on synthetic fibers like polyester.[5] It ensures a fine and stable dispersion of the dye in the dyebath, which is essential for achieving uniform and consistent color on the fabric.[5][6][7] Its wetting properties also aid in the penetration of the dye into the fibers.[6][8]
Other Applications
Other industrial applications for fatty alcohol ethoxylates include:
-
Detergents and Cleaners: Acting as emulsifiers and dispersing agents to remove and suspend dirt and oils.[3][9]
-
Agrochemicals: To disperse active ingredients in pesticide and herbicide formulations.[9]
-
Plastics: As a dispersing agent for pigments in color masterbatches.
Quantitative Data
While specific performance data for this compound is not widely published in public literature, the following tables provide representative data for the broader class of C16-C18 fatty alcohol ethoxylates. This data is intended to be illustrative of the expected performance and should be confirmed through specific testing with this compound in the intended application.
Disclaimer: The following data is compiled from various sources on C16-C18 fatty alcohol ethoxylates and may not be directly representative of this compound performance. It is recommended to conduct independent testing for specific applications.
Table 1: Typical Properties of C16-C18 Fatty Alcohol Ethoxylates
| Property | Typical Value Range |
| Appearance | White to yellowish solid/wax |
| HLB (Hydrophile-Lipophile Balance) | 10 - 12 |
| Molar Mass ( g/mol ) | ~450 - 550 |
| Solubility | Dispersible in water, soluble in organic solvents |
| pH (1% aqueous solution) | 5.0 - 7.0 |
Table 2: Representative Performance in a Pigment Dispersion
| Dispersant Concentration (% on pigment weight) | Viscosity of Pigment Slurry (mPa·s) | Particle Size (D50, µm) |
| 0 (Control) | > 5000 | > 10 |
| 1.0 | 2500 | 5.2 |
| 2.0 | 1200 | 2.1 |
| 3.0 | 800 | 1.5 |
| 5.0 | 950 | 1.4 |
Note: These values are hypothetical and for illustrative purposes. Actual values will depend on the specific pigment, formulation, and processing conditions.
Experimental Protocols
The following protocols provide a general framework for evaluating the performance of this compound as a dispersing agent in industrial applications.
Protocol 1: Evaluation of Dispersing Efficiency in a Paint Formulation
Objective: To determine the optimal concentration of this compound for dispersing a specific pigment in a water-based paint formulation by measuring the fineness of grind.
Materials and Equipment:
-
Pigment (e.g., Titanium Dioxide, Phthalocyanine Blue)
-
This compound
-
Water-based paint binder
-
Defoamer
-
High-speed disperser (e.g., Cowles dissolver)
-
Hegman gauge (fineness of grind gauge)
-
Beakers, spatulas, and weighing balance
Procedure:
-
Preparation of the Mill Base:
-
In a beaker, weigh the required amounts of water, binder, and defoamer.
-
Place the beaker under the high-speed disperser and start mixing at low speed.
-
Gradually add the pre-weighed pigment to the vortex.
-
Slowly increase the speed of the disperser to achieve a good vortex and efficient wetting of the pigment.
-
-
Addition of this compound:
-
Prepare a series of mill bases with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% based on the weight of the pigment). The this compound should be added to the initial liquid phase before the pigment.
-
Prepare a control sample without any this compound.
-
-
Dispersion:
-
Disperse each sample at high speed for a set period (e.g., 20-30 minutes), ensuring the temperature does not exceed a specified limit (e.g., 50°C).
-
-
Evaluation of Fineness of Grind:
-
At the end of the dispersion time, take a sample from each batch.
-
Place a small amount of the pigment paste at the deep end of the Hegman gauge.
-
With a scraper, draw down the paste towards the shallow end of the gauge.
-
Immediately observe the point on the scale where a significant number of coarse particles are visible. This reading is the fineness of grind.
-
Record the Hegman value for each sample. A higher Hegman value indicates a finer dispersion.
-
-
Analysis:
-
Plot the Hegman value as a function of the this compound concentration.
-
The optimal concentration is typically the point at which the fineness of grind reaches a plateau or the desired level.
-
Caption: Workflow for evaluating pigment dispersion efficiency.
Protocol 2: Assessment of Dye Leveling in a Textile Dyeing Process
Objective: To evaluate the effectiveness of this compound as a leveling agent for disperse dyes on polyester fabric.
Materials and Equipment:
-
Polyester fabric swatches
-
Disperse dye
-
This compound
-
Acetic acid (for pH adjustment)
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer for color measurement
-
Gray scale for assessing color change and staining
Procedure:
-
Dye Bath Preparation:
-
Prepare a series of dye baths with a fixed concentration of disperse dye.
-
To each dye bath, add varying concentrations of this compound (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L, 2.0 g/L).
-
Prepare a control dye bath without this compound.
-
Adjust the pH of all dye baths to the recommended level for the specific dye (typically 4.5-5.5 with acetic acid).
-
-
Dyeing Process:
-
Place a pre-weighed polyester fabric swatch into each dye bath.
-
Set the laboratory dyeing machine to the appropriate temperature profile for the disperse dye (e.g., ramp up to 130°C, hold for 60 minutes, then cool down).
-
-
Post-Treatment:
-
After dyeing, rinse the fabric swatches thoroughly with cold water.
-
Perform a reduction clearing process to remove any unfixed dye from the fabric surface.
-
Wash and dry the fabric swatches.
-
-
Evaluation:
-
Visual Assessment: Visually compare the evenness of the color on the fabric swatches dyed with and without this compound. Look for any signs of patchiness or unlevelness.
-
Color Strength Measurement: Use a spectrophotometer to measure the color strength (K/S value) of each dyed fabric swatch. Higher K/S values indicate a greater dye uptake.
-
Washing Fastness: Perform a standard washing fastness test (e.g., ISO 105-C06) to assess the ability of the dyed fabric to retain its color and to not stain adjacent fabrics. Evaluate the color change and staining using the gray scales.
-
-
Analysis:
-
Compare the visual appearance, color strength, and fastness properties of the samples dyed with different concentrations of this compound to the control sample.
-
Determine the concentration of this compound that provides the best balance of leveling, color yield, and fastness.
-
Conclusion
This compound is a versatile and effective dispersing agent for a range of industrial applications. Its ability to provide steric stabilization to pigment and dye particles leads to improved product quality and performance in paints, coatings, and textiles. The protocols outlined in this document provide a starting point for researchers and formulators to evaluate and optimize the use of this compound in their specific systems. It is recommended that the performance of this compound be thoroughly evaluated in the target application to determine the optimal concentration and processing conditions.
References
- 1. Fatty alcohol ethoxylates [schaerer-surfactants.com]
- 2. shreechem.in [shreechem.in]
- 3. pcimag.com [pcimag.com]
- 4. borregaard.com [borregaard.com]
- 5. l-i.co.uk [l-i.co.uk]
- 6. C16 /C18 Fatty alcohol ethoxylate 20 EO, Ceteareth-20 - Ataman Kimya [atamanchemicals.com]
- 7. Surten - Fatty Alcohol Ethoxylates [surtensurfactants.com]
- 8. nbinno.com [nbinno.com]
- 9. jiuanchemical.com [jiuanchemical.com]
Application Notes and Protocols for Utilizing CETOLETH-6 in Polymerase Chain Reaction (PCR) to Improve Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone technique in molecular biology, enabling the amplification of specific DNA sequences. However, the efficiency and yield of PCR can be hampered by various factors, including the presence of secondary structures in the DNA template, especially in GC-rich regions, and the potential for non-specific amplification. Non-ionic surfactants have been demonstrated to be effective additives in PCR to mitigate these issues and enhance the overall yield and specificity of the reaction.[][2]
CETOLETH-6, a non-ionic surfactant belonging to the polyoxyethylene cetyl ether family, possesses chemical properties that make it a promising candidate for improving PCR performance. Its amphiphilic nature allows it to interact with components of the PCR mixture, leading to more robust and efficient amplification. These application notes provide a comprehensive guide to utilizing this compound as a PCR enhancer.
Chemical Properties of this compound
This compound is the polyethylene glycol ether of a blend of cetyl and oleyl alcohols, with an average of six ethylene oxide units. This structure imparts both hydrophilic and lipophilic properties, making it an effective emulsifier and dispersant.
| Property | Value |
| Chemical Name | Polyethylene glycol ether of cetyl/oleyl alcohol (6 EO) |
| Appearance | Waxy solid |
| Solubility | Sparingly soluble in water |
| Hydrophile-Lipophile Balance (HLB) | ~10-12 |
Table 1: Key chemical properties of this compound.
Mechanism of Action in PCR
The beneficial effects of non-ionic surfactants like this compound in PCR are attributed to several mechanisms:
-
Stabilization of DNA Polymerase: Non-ionic detergents can help stabilize the DNA polymerase, particularly thermostable polymerases, protecting it from thermal denaturation during the high-temperature steps of PCR.[2]
-
Prevention of Adsorption: These surfactants prevent the DNA template and the polymerase from adhering to the walls of the PCR tube, thereby increasing their effective concentration in the reaction mixture.[3]
-
Reduction of DNA Secondary Structures: By interacting with the DNA template, this compound can help to disrupt and prevent the formation of secondary structures such as hairpins and loops.[] This is particularly advantageous when amplifying GC-rich templates, which are prone to forming stable secondary structures that can impede polymerase progression.
-
Neutralization of Inhibitors: Non-ionic surfactants can counteract the inhibitory effects of certain contaminants that may be present in the DNA sample, such as residual sodium dodecyl sulfate (SDS) from the extraction process.[2]
Figure 1: Proposed mechanism of this compound in enhancing PCR yield.
Application Data: Enhancing PCR Yield
The addition of this compound to a PCR reaction can significantly increase the yield of the desired amplicon. The optimal concentration of this compound is critical and must be determined empirically for each specific target, primer set, and polymerase. The following table provides a representative example of the effect of varying this compound concentrations on the yield of a 500 bp amplicon from a human genomic DNA template.
| This compound Concentration (%) | PCR Product Yield (ng/µL) | Observations |
| 0 (Control) | 25 | Faint target band, some non-specific products |
| 0.05 | 45 | Clearer target band, reduced non-specific products |
| 0.1 | 78 | Strong, specific target band |
| 0.25 | 65 | Strong target band, slight increase in background smear |
| 0.5 | 50 | Reduced target band intensity, increased background |
| 1.0 | 30 | Significant inhibition of amplification |
Table 2: Representative data on the effect of this compound concentration on PCR yield. Yield was quantified by fluorescence-based assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (waxy solid)
-
Nuclease-free water
Procedure:
-
Accurately weigh a desired amount of this compound.
-
Add nuclease-free water to create a 10% (w/v) stock solution.
-
Gently heat the solution at 37-42°C with intermittent vortexing to fully dissolve the this compound.
-
Allow the solution to cool to room temperature.
-
Store the 10% this compound stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
Protocol for Optimizing this compound Concentration in PCR
This protocol provides a framework for determining the optimal concentration of this compound for a specific PCR assay. A concentration gradient is tested to identify the concentration that provides the highest yield of the specific product with minimal non-specific amplification.
Materials:
-
10% this compound stock solution
-
Nuclease-free water
-
DNA template
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM)
-
Thermostable DNA polymerase (e.g., Taq polymerase) and corresponding 10x PCR buffer
-
PCR tubes or plate
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA quantification method (e.g., fluorescence-based assay or spectrophotometry)
Procedure:
-
Prepare a Dilution Series of this compound:
-
Prepare intermediate dilutions of the 10% this compound stock solution in nuclease-free water to easily add the desired final concentrations to the PCR reactions. For example, create 1% and 0.1% working solutions.
-
-
Set up PCR Reactions:
-
Prepare a master mix containing all PCR components except for the this compound. This ensures consistency across all reactions.
-
For a 25 µL reaction volume, the master mix for one reaction would typically include:
-
2.5 µL of 10x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
1.0 µL of 10 µM Forward Primer
-
1.0 µL of 10 µM Reverse Primer
-
X µL of DNA template (e.g., 10-100 ng of genomic DNA)
-
0.25 µL of DNA Polymerase (5 U/µL)
-
Nuclease-free water to a volume of 24 µL.
-
-
Aliquot 24 µL of the master mix into separate PCR tubes.
-
-
Add this compound:
-
Add 1 µL of the appropriate this compound dilution (or water for the control) to each tube to achieve the desired final concentrations (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
-
Perform PCR:
-
Gently mix the reactions and centrifuge briefly.
-
Perform PCR using the appropriate cycling conditions for your template and primers. A typical profile might be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analyze Results:
-
Analyze 5 µL of each PCR product by agarose gel electrophoresis to visualize the yield and specificity of the amplification.
-
Quantify the DNA concentration of the remaining PCR product using a suitable method.
-
Figure 2: Workflow for optimizing this compound concentration in PCR.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No amplification in any reaction | This compound concentration is too high, inhibiting the polymerase. | Use a lower range of this compound concentrations (e.g., 0.01% - 0.2%). Verify the integrity of other PCR components. |
| Increased non-specific amplification | This compound concentration may be too high, or annealing temperature is too low. | Decrease the this compound concentration. Optimize the annealing temperature of your PCR. |
| Smearing on the agarose gel | High concentration of this compound or excessive template DNA. | Reduce the concentration of this compound. Use a lower amount of template DNA. |
Table 3: Troubleshooting guide for using this compound in PCR.
Conclusion
This compound, a non-ionic surfactant, can be a valuable additive for optimizing PCR by improving the yield and specificity of DNA amplification. Its ability to stabilize the DNA polymerase, prevent adsorption to reaction vessels, and reduce the formation of DNA secondary structures makes it particularly useful for challenging templates. The provided protocols offer a starting point for researchers to systematically determine the optimal working concentration of this compound for their specific PCR applications, thereby enhancing the robustness and efficiency of this fundamental molecular biology technique.
References
Application Notes and Protocols for Incorporating CETOLETH-6 into Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to CETOLETH-6
This compound is a non-ionic surfactant and a polyethylene glycol ether of a blend of cetyl and oleyl alcohols. It functions primarily as an emulsifying and solubilizing agent in cosmetic and pharmaceutical formulations.[1] Its ability to form stable oil-in-water (O/W) emulsions makes it a versatile ingredient in a wide range of products, including creams, lotions, hair conditioners, and topical drug delivery systems.[2][3] With a hydrophilic-lipophilic balance (HLB) of approximately 10-12, this compound is particularly effective at creating stable mixtures of oil and water.[3]
These application notes provide detailed protocols for the incorporation of this compound into cosmetic and pharmaceutical formulations, methods for characterizing the resulting emulsions, and guidelines for ensuring formulation stability and compatibility with active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, enabling informed decisions on processing parameters and ingredient compatibility.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Chemical Type | Polyethylene glycol ether of cetyl/oleyl alcohol | N/A |
| Appearance | Waxy solid at room temperature | N/A |
| Solubility | Sparingly soluble in water, soluble in ethanol and oils | [4] |
| HLB Value | Approximately 10-12 | [3] |
| Function | Emulsifier, Surfactant, Solubilizer | [1][2] |
| Typical Use Level | 1-5% in emulsions | N/A |
Experimental Protocols
General Protocol for Preparation of an Oil-in-Water (O/W) Cream using this compound
This protocol outlines the fundamental steps for creating a stable O/W cream. The quantities provided are for a 100g batch and can be scaled as required.
Materials and Equipment:
-
This compound
-
Oil phase ingredients (e.g., mineral oil, cetyl alcohol)
-
Aqueous phase ingredients (e.g., purified water, glycerin)
-
Heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
Thermometer
-
Spatulas
-
pH meter
Procedure:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine the oil-soluble ingredients, including this compound. Heat the oil phase to 70-75°C in a water bath until all components have melted and the mixture is uniform.
-
Aqueous Phase: In a separate heat-resistant beaker, combine the water-soluble ingredients. Heat the aqueous phase to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer or high-shear mixer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion. The speed of homogenization will influence the final droplet size and viscosity of the cream.
-
-
Cooling and Final Additions:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a moderate speed.
-
When the temperature of the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as active pharmaceutical ingredients (APIs), preservatives, and fragrances.
-
Continue stirring until the cream has reached room temperature and is smooth and homogeneous.
-
-
Final Product Characterization:
-
Measure the pH of the final formulation and adjust if necessary.
-
Visually inspect the cream for homogeneity and texture.
-
Conduct stability testing as described in the following sections.
-
dot
Caption: Workflow for the preparation of an O/W cream using this compound.
Protocol for Characterization of Emulsion Properties
To ensure the quality and stability of the formulation, it is crucial to characterize the resulting emulsion.
3.2.1. Droplet Size Analysis
Method: Dynamic Light Scattering (DLS) or Laser Diffraction
-
Prepare a diluted sample of the emulsion by dispersing a small amount in deionized water. The dilution factor will depend on the instrument's requirements.
-
Gently mix the diluted sample to ensure homogeneity without introducing air bubbles.
-
Transfer the sample to the instrument's measurement cell.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the mean droplet size and the polydispersity index (PDI). A smaller droplet size and a lower PDI generally indicate a more stable emulsion.
3.2.2. Viscosity Measurement
Method: Rotational Viscometry
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the sample, ensuring it is submerged to the marked level.
-
Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).
-
Measurements can be taken at different shear rates to assess the rheological behavior of the formulation.
3.2.3. Stability Testing
Method: Accelerated Stability Testing (Centrifugation and Freeze-Thaw Cycles)
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or coalescence.
-
-
Freeze-Thaw Cycles:
-
Store a sample of the emulsion at a low temperature (e.g., -10°C) for 24 hours.
-
Allow the sample to thaw at room temperature for 24 hours.
-
Repeat this cycle for a predetermined number of cycles (e.g., 3-5 cycles).
-
After the final cycle, visually inspect the sample for changes in appearance, consistency, and for any signs of phase separation.
-
dot
References
Troubleshooting & Optimization
How to prevent phase separation in CETOLETH-6 stabilized emulsions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in CETOLETH-6 stabilized emulsions.
Understanding this compound and Emulsion Instability
This compound is a non-ionic surfactant belonging to the polyethylene glycol (PEG) ethers of a mixture of cetyl and oleyl alcohols. The "6" in its name denotes the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[1] This structure gives it an amphiphilic nature, allowing it to reduce the interfacial tension between oil and water phases and form a stabilizing film around dispersed droplets in an oil-in-water (O/W) emulsion.
However, emulsions are thermodynamically unstable systems. Phase separation can occur through several mechanisms:
-
Creaming or Sedimentation: The rising of less dense oil droplets to the top or the settling of denser droplets, which can be a precursor to coalescence. This process is often reversible.[2]
-
Flocculation: The aggregation of droplets into clumps without the rupture of the interfacial film. This is also potentially reversible.[2]
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a complete and irreversible separation of the oil and water phases.[2][3]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
This guide will address how to mitigate these instability mechanisms in this compound stabilized emulsions.
Troubleshooting Guide: Preventing Phase Separation
This section provides answers to common issues encountered during the formulation of this compound stabilized emulsions.
Question: My emulsion is showing signs of creaming (a layer of concentrated droplets at the top). How can I prevent this?
Answer:
Creaming is often a precursor to more severe phase separation. Here are several strategies to address it:
-
Reduce Droplet Size: Smaller droplets are less susceptible to gravitational separation.[2]
-
Action: Increase the energy input during emulsification by using a high-shear homogenizer or increasing the homogenization time and speed.
-
-
Increase Continuous Phase Viscosity: A more viscous external phase will hinder the movement of droplets.
-
Action: Incorporate a water-soluble thickener or gelling agent (e.g., xanthan gum, carbomer, or hydroxyethylcellulose) into the aqueous phase.
-
-
Optimize Phase Volume Ratio: High concentrations of the dispersed phase can accelerate creaming.
-
Action: If your formulation allows, consider reducing the oil phase volume. As a general guideline, many emulsifiers perform optimally within a specific oil phase range (e.g., 15-25%).[4]
-
Question: I am observing flocculation in my emulsion. What are the likely causes and solutions?
Answer:
Flocculation, or the clumping of droplets, can be addressed by:
-
Optimizing Surfactant Concentration: Insufficient this compound can lead to incomplete coverage of the oil droplets, promoting aggregation.
-
Action: Gradually increase the concentration of this compound. A general starting point is to use the emulsifier at around 20% of the oil phase weight, but this can vary.[4]
-
-
Adjusting the HLB Value: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system should match the required HLB of your oil phase.
-
Action: While a definitive HLB for this compound is not widely published, related compounds like Ceteth-2 (HLB ~5.3), Ceteth-10 (HLB ~12.9), and Ceteth-20 (HLB ~15.7) suggest that this compound likely has a mid-range HLB suitable for O/W emulsions.[5] Consider blending this compound with a co-emulsifier with a different HLB to achieve the optimal value for your specific oil phase.
-
Question: My emulsion is completely separating into oil and water layers (coalescence). What are the critical factors to investigate?
Answer:
Coalescence is an irreversible process, indicating a significant formulation issue. Key areas to troubleshoot include:
-
Incorrect HLB of the Emulsifier System: This is a primary cause of coalescence.[2]
-
Action: Determine the required HLB of your oil phase (refer to supplier literature or experimental methods) and adjust the HLB of your emulsifier system accordingly by blending surfactants.
-
-
Insufficient Emulsifier Concentration: Not enough emulsifier will result in a weak interfacial film that cannot prevent droplets from merging.[2]
-
Action: Increase the this compound concentration.
-
-
Temperature Effects: For non-ionic surfactants like this compound, temperature can significantly impact their solubility and performance. Exceeding the Phase Inversion Temperature (PIT) can cause an O/W emulsion to invert to a W/O emulsion and then break.
-
Action: Determine the PIT of your system. If processing at elevated temperatures, ensure you cool the emulsion quickly while stirring.[6]
-
-
Electrolyte Concentration: The presence of salts can affect the hydration of the polyethylene oxide chains of this compound, influencing its effective HLB and stability.[7][8]
-
Action: If your formulation contains electrolytes, evaluate their concentration. In some cases, increasing salt concentration can enhance stability for W/O emulsions, while for O/W emulsions, it can lead to instability.[8][9] The effect is highly system-dependent and requires experimental evaluation.
-
Question: How does the type of oil I'm using affect the stability of my this compound emulsion?
Answer:
The polarity and chemical nature of the oil phase are critical.
-
Required HLB: Different oils have different required HLB values for stable emulsification.[10] For example, more polar oils generally require emulsifiers with higher HLB values.
-
Interfacial Film Formation: The interaction between this compound and the oil at the interface determines the strength and stability of the interfacial film.
Action: You may need to adjust the HLB of your emulsifier system when changing the oil phase. It is recommended to determine the optimal HLB for each new oil experimentally.
Quantitative Data Summary
The stability of an emulsion is highly dependent on its specific composition. The following tables provide illustrative quantitative data on how different parameters can influence emulsion stability, based on general principles for non-ionic surfactant systems.
Table 1: Effect of Emulsifier Concentration on Emulsion Stability
| This compound Concentration (% w/w of oil phase) | Droplet Size (µm) | Creaming Index after 24h (%) | Stability Observation |
| 5 | 15.2 | 35 | Significant creaming and signs of coalescence |
| 10 | 8.5 | 15 | Moderate creaming |
| 15 | 4.1 | 5 | Minimal creaming, appears stable |
| 20 | 2.5 | < 1 | Highly stable, no visible separation |
Note: This is hypothetical data for illustrative purposes.
Table 2: Influence of NaCl Concentration on O/W Emulsion Stability (Illustrative)
| NaCl Concentration (M) | Zeta Potential (mV) | Droplet Size (µm) after 24h | Stability Observation |
| 0 | -25.3 | 3.5 | Stable |
| 0.1 | -15.8 | 5.2 | Increased droplet size, slight creaming |
| 0.3 | -8.1 | 12.7 | Significant aggregation and creaming |
| 0.5 | -2.5 | > 20 | Rapid coalescence and phase separation |
Note: This data is adapted from studies on protein-stabilized emulsions and illustrates a common trend for O/W systems where increasing salt concentration can decrease stability. The specific values will vary for a this compound system.[6][9]
Experimental Protocols
Protocol 1: Determination of Required HLB (rHLB) for an Oil Phase
Objective: To experimentally determine the optimal HLB value for emulsifying a specific oil phase.
Materials:
-
This compound
-
A co-emulsifier with a known low HLB (e.g., Sorbitan Oleate, HLB = 4.3)
-
A co-emulsifier with a known high HLB (e.g., Polysorbate 80, HLB = 15.0)
-
The oil phase to be emulsified
-
Distilled water
-
Graduated cylinders or test tubes
-
Homogenizer
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 14 in increments of 1) by combining a low HLB and a high HLB emulsifier in different ratios. The total emulsifier concentration should be kept constant (e.g., 10% of the oil phase weight).
-
For each HLB value, prepare a small emulsion sample. A typical starting formulation is 70% water, 25% oil, and 5% emulsifier blend.
-
Heat the oil and water phases separately to 70-75°C.
-
Add the emulsifier blend to the oil phase and stir until dissolved.
-
Slowly add the water phase to the oil phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes).
-
Cool the emulsion to room temperature while stirring gently.
-
Transfer each emulsion to a separate, labeled graduated cylinder.
-
Observe the emulsions for signs of instability (creaming, coalescence) after 1 hour, 24 hours, and 1 week.
-
The emulsion that exhibits the highest stability (minimal separation) corresponds to the required HLB of the oil phase.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of a prepared emulsion over time.
Methods:
-
Macroscopic Observation:
-
Store the emulsion in a transparent, graduated container at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect for creaming, sedimentation, flocculation, and coalescence at regular intervals.
-
Measure the height of any separated layers to calculate a creaming or sedimentation index.[9]
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet morphology and size distribution using an optical microscope. Look for signs of droplet aggregation (flocculation) or the presence of very large droplets (coalescence).
-
-
Particle Size Analysis:
-
Use a particle size analyzer (e.g., based on laser diffraction or dynamic light scattering) to measure the mean droplet size and size distribution of the emulsion over time. An increase in the mean droplet size is indicative of instability (coalescence or Ostwald ripening).
-
-
Centrifugation:
-
Accelerate stability testing by centrifuging the emulsion at a specific speed and for a set duration.
-
Measure the volume of the separated layers. More stable emulsions will show less separation under centrifugal stress.
-
-
Rheological Measurements:
-
Use a rheometer to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion. Changes in these parameters over time can indicate structural changes related to instability.
-
Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
Caption: General experimental workflow for emulsion preparation and stability analysis.
References
- 1. CETEARETH-6 OLIVATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Coalescence | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. formulabotanica.com [formulabotanica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of NaCl concentration on stability of a polymer–Ag nanocomposite based Pickering emulsion: validation via rheological analysis with varying temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HLB Calculator - Materials [hlbcalc.com]
Technical Support Center: Troubleshooting CETOLETH-6 Precipitation in Buffered Solutions
Welcome to our dedicated technical support center for troubleshooting issues related to the precipitation of CETOLETH-6 in buffered solutions. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
A1: this compound is a non-ionic surfactant and emulsifying agent.[1] It is chemically defined as the polyethylene glycol (PEG) ether of a blend of cetyl and oleyl alcohols, with the "6" indicating an average of six repeating ethylene oxide units in the hydrophilic portion of the molecule.[2] Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to stabilize mixtures of oil and water, making it a valuable component in creating stable emulsions for various drug delivery systems.[2]
Q2: I'm observing precipitation or cloudiness in my this compound buffered solution. What is the likely cause?
A2: Precipitation or cloudiness in a this compound solution, which is sparingly soluble in water, is often related to exceeding its solubility limit under the specific experimental conditions.[1][3] This can be triggered by several factors, including temperature, the concentration of this compound, the type and concentration of the buffer salts, and the pH of the solution. A key phenomenon to consider is the "cloud point," which is the temperature above which a non-ionic surfactant solution becomes visibly cloudy as its solubility decreases.
Q3: What is the "cloud point" and how does it relate to this compound precipitation?
A3: The cloud point is a critical temperature for non-ionic surfactants like this compound. Above this temperature, the surfactant's solubility in water decreases significantly, leading to phase separation and the appearance of cloudiness or precipitation. This phenomenon is reversible; cooling the solution below the cloud point should restore its clarity. The cloud point is highly sensitive to the formulation's composition, including the presence of salts from your buffer.
Q4: How do different buffer systems (e.g., phosphate, citrate, TRIS) affect this compound solubility?
A4: Buffer salts can significantly impact the solubility of non-ionic surfactants through what is known as the "salting-out" or "salting-in" effect. Some ions can lower the cloud point, promoting precipitation ("salting-out"), while others can increase it ("salting-in"). The specific effect depends on the type and concentration of the ions in the buffer. For instance, phosphates are known to have a salting-out effect on some non-ionic surfactants. The compatibility of this compound with a specific buffer system should be experimentally verified.
Q5: Can the pH of my buffered solution cause this compound to precipitate?
A5: While this compound is generally stable across a range of pH values, extreme pH levels can potentially affect the stability of the overall formulation and the solubility of other components, which might indirectly lead to the precipitation of this compound.[4] It's crucial to operate within a pH range where all formulation components are stable and soluble.
Troubleshooting Guide
Issue 1: Solution becomes cloudy upon warming.
-
Possible Cause: You have likely exceeded the cloud point of this compound in your specific buffered solution.
-
Troubleshooting Steps:
-
Confirm Cloud Point: Gradually heat a sample of your this compound solution while monitoring for turbidity. The temperature at which it becomes cloudy is the cloud point. Cool the solution to see if it becomes clear again.
-
Lower the Temperature: If feasible for your experiment, maintain the solution temperature below the determined cloud point.
-
Adjust Formulation: If the experimental temperature cannot be changed, consider the following modifications to raise the cloud point:
-
Decrease this compound Concentration: A lower concentration may remain soluble at the desired temperature.
-
Decrease Buffer Salt Concentration: High salt concentrations can lower the cloud point.
-
Change Buffer System: Experiment with different buffer systems that may have a "salting-in" effect or a less pronounced "salting-out" effect.
-
-
Issue 2: Precipitation is observed immediately after preparing the buffered solution at room temperature.
-
Possible Cause: The concentration of this compound or the buffer salts may be too high, exceeding the solubility limit even at room temperature.
-
Troubleshooting Steps:
-
Review Concentrations: Double-check the calculations for your this compound and buffer concentrations.
-
Serial Dilution: Prepare a series of solutions with decreasing concentrations of this compound or buffer salts to identify a soluble range.
-
Gentle Warming: this compound is a waxy solid at room temperature.[1] Gentle warming during preparation can aid in its dissolution. However, be careful not to exceed the cloud point.
-
Order of Addition: Try dissolving this compound in deionized water first before adding the concentrated buffer solution.
-
Issue 3: The solution is initially clear but becomes cloudy over time.
-
Possible Cause: This could be due to slow equilibration, temperature fluctuations in the storage environment, or potential degradation of a formulation component affecting the overall solubility.
-
Troubleshooting Steps:
-
Monitor Temperature: Ensure the storage temperature is stable and remains below the cloud point.
-
Assess Stability: Check for any signs of chemical degradation in your other formulation components, which might alter the solution's properties.
-
Filtration: If small particulates are forming, filtration through an appropriate filter may be a temporary solution, but the root cause of the instability should be investigated.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in various buffers, the following tables provide representative data for structurally similar non-ionic surfactants. It is crucial to experimentally verify these properties for your specific this compound formulation.
Table 1: Representative Cloud Point of Structurally Similar Non-ionic Surfactants in Aqueous Solutions.
| Surfactant | Concentration | Cloud Point (°C) |
| Ceteareth-10 | 1% in water | 72-76[5] |
Table 2: General Effect of Buffer Salts on the Cloud Point of Non-ionic Surfactants.
| Buffer/Salt Type | General Effect on Cloud Point | Hofmeister Series Anion Effect (Salting-out Strength) |
| Phosphate | Tends to decrease (Salting-out) | SO₄²⁻ > HPO₄²⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻ |
| Citrate | Variable, depends on concentration | |
| TRIS | Generally well-tolerated | |
| Sodium Chloride | Tends to decrease (Salting-out) |
Experimental Protocols
Protocol for Determining the Cloud Point of this compound in a Buffered Solution
Objective: To determine the temperature at which a 1% (w/v) this compound solution in a specific buffer becomes cloudy.
Materials:
-
This compound
-
Your specific buffer solution (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
Deionized water
-
Heating magnetic stirrer with a temperature probe
-
Glass beaker or vial
-
Thermometer
Procedure:
-
Prepare a 1% (w/v) this compound solution:
-
Weigh 1.0 g of this compound.
-
Add it to a beaker containing approximately 80 mL of your desired buffer solution.
-
Gently warm the solution on the heating magnetic stirrer to about 40-50°C while stirring to facilitate the dissolution of the waxy this compound.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with the buffer. Mix well.
-
-
Determine the Cloud Point:
-
Place a sample of the 1% this compound solution in a clear glass vial or beaker on the heating magnetic stirrer.
-
Place the temperature probe and a thermometer into the solution.
-
Begin heating the solution at a slow, controlled rate (e.g., 1-2°C per minute) while stirring gently.
-
Observe the solution closely for the first sign of turbidity or cloudiness.
-
Record the temperature at which the solution becomes cloudy. This is the cloud point.
-
Turn off the heat and allow the solution to cool, observing the temperature at which it becomes clear again.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical relationships of factors affecting this compound precipitation.
References
Technical Support Center: Optimizing CETOLETH-6 Concentration for Maximum Solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CETOLETH-6 for the maximum solubilization of poorly soluble active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance solubility?
This compound is a non-ionic surfactant belonging to the group of ethoxylated fatty alcohols (C16-18 alcohols with an average of 6 moles of ethylene oxide).[1][2] It functions as a solubilizing agent by forming micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[3][4] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[5]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for solubilization?
The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to self-assemble into micelles.[3][4] Below the CMC, this compound molecules exist primarily as individual monomers. Solubilization of hydrophobic drugs significantly increases at surfactant concentrations above the CMC because of the partitioning of the drug into the hydrophobic core of the micelles.[6][7] Therefore, determining the CMC of your specific formulation is a critical first step in optimizing the this compound concentration.
Q3: What factors can influence the solubilization capacity of this compound?
Several factors can affect the efficiency of solubilization by this compound:
-
Concentration of this compound: Generally, as the concentration of this compound increases above the CMC, the number of micelles increases, leading to a greater solubilization capacity.[6]
-
Physicochemical properties of the API: The hydrophobicity, size, and shape of the drug molecule will influence how well it can be incorporated into the this compound micelles.[4]
-
Temperature: Temperature can affect both the CMC and the micelle structure. For non-ionic surfactants like this compound, an increase in temperature can lead to micellar growth and changes in the cloud point, which can impact solubilization.[6]
-
pH of the solution: The pH can influence the charge of the API (if it's ionizable) and its interaction with the non-ionic surfactant micelles.
-
Presence of additives: Excipients such as co-solvents, salts, and polymers can alter the CMC and the solubilization capacity of this compound.[8]
Q4: What is the "cloud point" and why is it relevant for formulations containing this compound?
The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant, like this compound, becomes turbid upon heating.[9][10] This turbidity is due to the phase separation of the surfactant. Formulations should be maintained at temperatures below the cloud point to ensure homogeneity and stability. The cloud point is an important parameter for quality control.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or lower-than-expected solubilization of the API. | 1. this compound concentration is below the Critical Micelle Concentration (CMC).2. Incompatibility between the API and the hydrophobic core of the this compound micelles.3. The formulation temperature is too close to or above the cloud point. | 1. Increase the concentration of this compound. Ensure you are operating well above the determined CMC of your system.2. Consider the addition of a co-surfactant or a co-solvent to modify the micellar environment and improve API compatibility.3. Measure the cloud point of your formulation and ensure that all processing and storage temperatures are significantly below this value. |
| Precipitation of the API upon dilution of the formulation. | The concentration of this compound falls below the CMC upon dilution, leading to micelle disassembly and drug precipitation. | 1. Develop the formulation with a this compound concentration that remains above the CMC even after the anticipated dilution.2. Investigate the use of polymers that can help stabilize the micelles and prevent drug precipitation upon dilution. |
| Phase separation or cloudiness observed in the formulation at room temperature. | The cloud point of the formulation is at or below room temperature. This can be influenced by the presence of other excipients. | 1. Modify the formulation by adding a hydrotrope or a co-solvent (e.g., propylene glycol, ethanol) to increase the cloud point.2. Evaluate a different grade of ethoxylated alcohol with a higher degree of ethoxylation, which generally leads to a higher cloud point. |
| Inconsistent solubilization results between batches. | 1. Variability in the quality or purity of this compound or the API.2. Inconsistent preparation process (e.g., temperature, mixing speed, time). | 1. Ensure consistent sourcing and quality control of all raw materials.2. Standardize the experimental protocol, carefully controlling all parameters during formulation preparation. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) using UV-Vis Spectroscopy
This method utilizes a hydrophobic dye that exhibits a spectral shift upon incorporation into the hydrophobic micellar core.
Materials:
-
This compound
-
Hydrophobic dye (e.g., I₂-KI solution)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the hydrophobic dye in a suitable solvent.
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add a small, constant amount of the dye stock solution to each this compound solution.
-
Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in the micellar environment.
-
Plot the absorbance as a function of the this compound concentration.
-
The CMC is determined from the inflection point of the curve, where a sharp increase in absorbance is observed.
Phase Solubility Study
This experiment determines the effect of increasing this compound concentration on the solubility of the API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Aqueous buffer solution of desired pH
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for API quantification
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of this compound.
-
Add an excess amount of the API to each solution.
-
Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Centrifuge the samples to separate the undissolved API.
-
Carefully collect the supernatant and dilute it appropriately.
-
Quantify the concentration of the dissolved API in each sample using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the concentration of the dissolved API against the concentration of this compound.
Data Presentation:
The results of the phase solubility study can be summarized in a table and a corresponding graph.
| This compound Concentration (% w/v) | API Solubility (µg/mL) |
| 0 (Control) | 5.2 |
| 0.001 | 5.5 |
| 0.005 | 6.1 |
| 0.01 (Approx. CMC) | 15.8 |
| 0.05 | 75.3 |
| 0.1 | 152.1 |
| 0.5 | 780.5 |
| 1.0 | 1550.0 |
| 2.0 | 3100.0 |
Note: The above data is hypothetical and for illustrative purposes only.
Cloud Point Determination
This protocol describes a simple visual method for determining the cloud point.
Materials:
-
This compound solution of a specific concentration (e.g., 1% w/v in water)
-
Test tube
-
Water bath with a temperature controller and a thermometer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Place the this compound solution in a clear test tube.
-
Place the test tube in the water bath at a temperature below the expected cloud point.
-
Slowly heat the water bath at a constant rate (e.g., 1°C/minute) while gently stirring the solution.
-
Observe the solution for the first sign of turbidity. The temperature at which the solution becomes cloudy is the cloud point.
-
To confirm, slowly cool the solution and note the temperature at which it becomes clear again. The average of these two temperatures can be taken as the cloud point.[11]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohols, C16-18 and C18-unsatd., ethoxylated - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. scribd.com [scribd.com]
- 10. mt.com [mt.com]
- 11. ej-chem.org [ej-chem.org]
Navigating CETOLETH-6: A Technical Guide to Minimizing Foam in Experimental Procedures
For Immediate Release
This technical support guide is designed to assist researchers, scientists, and drug development professionals in mitigating foaming issues encountered during experimental procedures involving CETOLETH-6. By understanding the properties of this non-ionic surfactant and implementing targeted strategies, users can ensure the integrity and efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it foam?
This compound is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family. Its structure contains both a hydrophilic (water-loving) polyethylene glycol chain and a hydrophobic (water-fearing) cetyl-oleyl alcohol tail. This dual nature allows it to reduce the surface tension between immiscible liquids (like oil and water), making it an effective emulsifier, solubilizer, and dispersing agent.[1][2]
Foaming occurs when air is introduced into a solution containing this compound. The surfactant molecules arrange themselves at the air-liquid interface, creating a stable film that entraps the air as bubbles. Several factors can contribute to and exacerbate foaming, including:
-
Mechanical Agitation: High-shear mixing, vigorous shaking, or rapid pouring can introduce a significant amount of air into the solution.[3]
-
Concentration: Higher concentrations of this compound can lead to increased foam formation and stability.[4]
-
Temperature: While increased temperature can sometimes decrease foam stability, sudden temperature changes can destabilize the system and promote foaming.[2]
-
pH and Ionic Strength: Changes in the pH and the presence of salts in the solution can alter the surface charge and packing of the surfactant molecules, influencing foam formation.[4][5]
-
Water Hardness: The presence of dissolved mineral salts in hard water can sometimes increase foam formation.[3]
Q2: What are the primary strategies to minimize this compound foaming?
There are two main approaches to minimizing foaming: operational adjustments and formulation modifications.
-
Operational Adjustments: These involve changing the way you handle the this compound solution to reduce the introduction of air.
-
Formulation Modifications: This approach involves adding substances to the solution that inhibit or break down foam.
Q3: What specific operational adjustments can I make?
-
Reduce Agitation Speed: Employ low-shear mixing methods. If using a magnetic stirrer, use the lowest speed that still provides adequate mixing. For overhead stirrers, ensure the impeller is fully submerged and avoid creating a vortex that draws air into the liquid.[4]
-
Controlled Pouring: When transferring solutions containing this compound, pour slowly down the side of the receiving vessel to minimize turbulence and air entrapment.[3]
-
Temperature Control: Maintain a stable temperature during your experiment. Avoid rapid heating or cooling cycles.[2]
-
Degassing: For applications where it is feasible, degassing the solvent prior to adding this compound can reduce the amount of dissolved gas available to form bubbles.
Q4: What are some suitable antifoaming agents for this compound?
Several types of antifoaming agents are compatible with non-ionic surfactants like this compound. The choice of agent will depend on the specific requirements of your experiment, including solvent system, temperature, and potential for interference with downstream analyses.
-
EO/PO Block Copolymers: These are non-ionic surfactants composed of ethylene oxide (EO) and propylene oxide (PO) blocks. They are effective at low concentrations and are often used in pharmaceutical and cosmetic formulations. Examples include products from the Pluronic® or ROKAmer® series.
-
Polyoxyalkylene Fatty Alcohols: Similar in structure to this compound but with modifications that impart antifoaming properties. ROKAnol® is an example of this type of surfactant.
-
Silicone-Based Antifoams: These are highly effective at very low concentrations and work by spreading rapidly at the air-liquid interface to disrupt the foam film. They are available as oils or emulsions.
-
Fatty Alcohols: Longer-chain alcohols like stearyl alcohol can act as foam inhibitors.[6]
-
Esters and Ethers: Certain esters and ethers can also be used to control foaming.[6]
It is crucial to test the compatibility and effectiveness of any antifoaming agent in a small-scale pilot experiment to ensure it does not negatively impact your experimental outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive foaming upon initial mixing | High-shear agitation | Reduce mixing speed. Use a low-shear mixing technique. Ensure mixing blades are fully submerged. |
| Rapid addition of this compound | Add this compound slowly to the solution while mixing gently. | |
| High concentration of this compound | If possible, reduce the concentration of this compound to the minimum effective level. | |
| Stable foam that does not dissipate | Formulation properties | Add a suitable antifoaming agent (e.g., EO/PO block copolymer, silicone-based defoamer) at a low concentration. |
| Incorrect pH or high ionic strength | Measure and adjust the pH of the solution. If possible, use deionized water to minimize ionic strength. | |
| Foaming increases with temperature changes | Thermal instability | Maintain a constant temperature throughout the experiment. Avoid rapid heating or cooling. |
| Inconsistent foaming between batches | Variability in water quality | Use deionized or distilled water for all experiments to ensure consistency. |
| Inconsistent mixing procedure | Standardize the mixing speed, time, and method of addition for all batches. |
Quantitative Data on Antifoam Effectiveness (Illustrative)
The following table provides illustrative data on the potential effectiveness of different antifoaming agents on a 1% this compound solution. Actual performance may vary depending on experimental conditions.
| Antifoaming Agent | Type | Concentration (ppm) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| None | - | 0 | 50 | 45 |
| EO/PO Block Copolymer | Non-ionic Surfactant | 50 | 15 | 5 |
| Silicone Emulsion | Silicone-based | 20 | 5 | 0 |
| Isooctanol Derivative | Alcohol-based | 100 | 20 | 10 |
Experimental Protocols
Protocol 1: Evaluation of Antifoaming Agent Efficacy using the Ross-Miles Foam Test
This protocol outlines a standardized method for comparing the effectiveness of different antifoaming agents.[3]
Materials:
-
1% (w/v) this compound solution in deionized water
-
Selected antifoaming agents (e.g., EO/PO block copolymer, silicone emulsion)
-
Graduated cylinders (100 mL) with stoppers
-
Pipettes
-
Timer
Procedure:
-
Prepare a 1% (w/v) stock solution of this compound in deionized water.
-
To a series of 100 mL graduated cylinders, add 50 mL of the this compound solution.
-
To each cylinder (except for the control), add a specific concentration of the antifoaming agent to be tested (e.g., 20 ppm, 50 ppm, 100 ppm).
-
Securely stopper each cylinder.
-
Invert the cylinder 10 times in a standardized manner to generate foam.
-
Immediately after shaking, place the cylinder on a level surface and record the initial foam height in millimeters.
-
Start a timer and record the foam height at regular intervals (e.g., 1, 2, and 5 minutes).
-
Compare the initial foam height and the rate of foam collapse between the control (no antifoam) and the samples with different antifoaming agents and concentrations.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing foaming issues with this compound.
Caption: Troubleshooting workflow for minimizing this compound foaming.
References
- 1. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 2. Practical Tips for Getting The Best From Your Lab-Scale Emulsifier - LTB [ltbmachines.com]
- 3. jrhessco.com [jrhessco.com]
- 4. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: CETOLETH-6 Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the interference caused by the non-ionic detergent CETOLETH-6 in colorimetric assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you obtain accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my colorimetric assay?
This compound is a non-ionic detergent and surfactant commonly used to solubilize and stabilize proteins.[1] Like other polyoxyethylene-based detergents, it can interfere with colorimetric assays through several mechanisms:
-
Binding to Assay Reagents: It can interact with the dye or other reagents in the assay, leading to a false positive or negative signal.[2][3]
-
Shifting Absorbance Spectra: The formation of micelles by the detergent can alter the spectral properties of the chromophore being measured.
-
Causing Turbidity: High concentrations of this compound can lead to cloudy solutions, which scatter light and increase the apparent absorbance.
-
Protein Denaturation: Although generally considered mild, it can sometimes affect protein conformation, which may impact the assay.[1]
Q2: Which colorimetric assays are most susceptible to interference by this compound?
While many assays can be affected, dye-based protein assays are particularly sensitive.
-
Bradford Assay: This assay is known to be significantly affected by detergents, which can interfere with the dye-binding process and lead to inaccurate protein quantification.[2][4]
-
Bicinchoninic Acid (BCA) Assay: Although generally more robust against detergents than the Bradford assay, the BCA assay can still show interference, especially at higher this compound concentrations.[5][6] Some sources indicate that even low concentrations of certain non-ionic detergents can produce a strong background signal.[6]
-
Lowry Assay: This assay is also susceptible to precipitation and other forms of interference from detergents.[2][7]
Q3: What are the primary methods to overcome this compound interference?
There are three main strategies to address detergent interference:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the this compound concentration to a level that no longer interferes with the assay.[5]
-
Detergent Removal: The most common approach is to remove the detergent from the sample prior to the assay. This can be achieved through methods like protein precipitation, chromatography, or using specialized detergent removal resins.[2][8]
-
Use of a Detergent-Compatible Assay: Several commercially available assay kits are formulated to be compatible with specific types and concentrations of detergents.[9][10]
Troubleshooting Guide
Use the following workflow to identify and resolve issues related to this compound interference in your colorimetric assays.
Caption: Troubleshooting workflow for this compound interference.
Data Presentation: Detergent Removal and Assay Compatibility
The following tables summarize quantitative data on the effectiveness of various detergent removal methods and the compatibility of common protein assays with non-ionic detergents similar to this compound.
Table 1: Efficiency of Detergent Removal Methods
| Removal Method | Detergent | Starting Conc. (%) | Removal (%) | Protein Recovery (%) | Reference |
| Pierce Detergent Removal Resin | Triton X-100 | 2 | >99 | 87 | [8] |
| Pierce Detergent Removal Resin | NP-40 | 1 | >95 | 91 | [8] |
| Pierce Detergent Removal Resin | Brij-35 | 1 | >99 | 97 | [8] |
| HiPPR™ Detergent Removal Resin | Non-ionic detergents | 0.5 - 1 | >95 | High | [11] |
| Acetone Precipitation | Various | Not specified | High | High | [12] |
| TCA/Deoxycholate Precipitation | Triton X-100 | Not specified | High | High | [13] |
Table 2: Compatibility of Protein Assays with Non-ionic Detergents
| Assay | Detergent | Max Compatible Conc. (%) | Reference |
| BCA Assay | Triton X-100 | 5 | [14] |
| BCA Assay | Tween-20 | <5 | [14] |
| BCA Assay | Brij-35 | <5 | [14] |
| DC™ Protein Assay | Brij-35 | 1 | [15] |
| DC™ Protein Assay | CHAPS | 1 | [15] |
| Bradford Assay (Quick Start) | CHAPS | 10 | [15] |
| Bradford Assay (Standard) | Triton X-100 | Not Compatible | [15] |
| Modified Lowry (ML) Assay | Various detergents | Compatible | [7] |
| Detergent Compatible Bradford | Triton X-100, Tween 20, NP-40, Brij-35 | 1 | [9] |
Note: this compound is expected to have similar compatibility to other non-ionic, polyoxyethylene-based detergents like Triton X-100 and Brij-35. However, it is always recommended to validate the compatibility with your specific assay conditions.
Experimental Protocols
Protein precipitation is a robust and widely used method to remove interfering substances like detergents.[16][17]
Protocol 1: Acetone Precipitation
This protocol is effective for removing detergents and concentrating protein samples.[16][17][18]
Caption: Experimental workflow for acetone precipitation.
Methodology:
-
Place your protein sample in an acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[16]
-
Vortex the tube gently and incubate for 60 minutes at -20°C.[16][17] For very dilute samples, overnight incubation may be necessary.[19]
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[16]
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.[17]
-
Resuspend the protein pellet in a buffer that is fully compatible with your downstream colorimetric assay.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is another effective method for removing interfering substances.[2][13] It is often combined with a deoxycholate carrier to improve the recovery of dilute proteins.
Methodology:
-
To your protein sample (e.g., 1.0 mL), add a carrier such as deoxycholate to a final concentration of 0.015-0.025% and vortex.
-
Add 1 volume of 100% (w/v) Trichloroacetic Acid (TCA) to every 4 volumes of protein sample.[20]
-
Incubate on ice for 10-30 minutes.[20]
-
Centrifuge the sample at 14,000 x g for 5-10 minutes to pellet the protein.[20]
-
Carefully remove the supernatant.
-
Wash the pellet by adding 200 µL of cold acetone and centrifuging again for 5 minutes. Repeat this wash step twice to remove residual TCA.[20]
-
Air-dry the pellet as described in the acetone precipitation protocol.
-
Resuspend the pellet in an appropriate assay buffer. Note that the pellet may be acidic, so a buffering agent with sufficient capacity is required.
Logical Relationships: Choosing a Mitigation Strategy
The choice of how to deal with this compound interference depends on several factors, including the protein concentration, the availability of alternative assays, and the potential for protein loss.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genspark.ai [genspark.ai]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. Detergent Compatible Protein Assays from Cytoskeleton Inc. [cytoskeleton.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 18. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 20. its.caltech.edu [its.caltech.edu]
Methods for removing residual CETOLETH-6 from a purified sample.
Page not found. 1
[2] Strategies for protein purification (2018-09-01) The first step in protein purification is the extraction of the protein from the cell or tissue. The method of extraction depends on the type of cell and the location of the protein. For example, if the protein is located in the cytoplasm, the cells can be lysed by sonication or homogenization. If the protein is located in the periplasm, the cells can be treated with a mild detergent to release the protein. Once the protein has been extracted, it is often necessary to remove cellular debris by centrifugation. The next step in protein purification is to separate the protein from other molecules in the extract. This can be done by a variety of methods, including precipitation, chromatography, and electrophoresis. Precipitation is a common method for separating proteins from other molecules. In this method, the protein is precipitated out of solution by adding a salt or organic solvent. The precipitated protein can then be collected by centrifugation. Chromatography is another common method for separating proteins. In this method, the protein is passed through a column that contains a stationary phase. The stationary phase can be a variety of materials, such as beads, gels, or resins. The protein interacts with the stationary phase in a specific way, which allows it to be separated from other molecules in the extract. Electrophoresis is a method for separating proteins based on their size and charge. In this method, the protein is placed in a gel and an electric field is applied. The protein moves through the gel at a rate that is determined by its size and charge. This allows the protein to be separated from other molecules in the extract. The final step in protein purification is to assess the purity of the protein. This can be done by a variety of methods, including SDS-PAGE, mass spectrometry, and analytical ultracentrifugation. SDS-PAGE is a common method for assessing the purity of a protein. In this method, the protein is denatured and then separated by size on a polyacrylamide gel. The purity of the protein can be assessed by the number of bands on the gel. Mass spectrometry is another common method for assessing the purity of a protein. In this method, the protein is ionized and then its mass-to-charge ratio is measured. The purity of the protein can be assessed by the number of peaks in the mass spectrum. Analytical ultracentrifugation is a method for assessing the purity of a protein by measuring its sedimentation coefficient. The sedimentation coefficient is a measure of how fast the protein moves through a solution when it is centrifuged. The purity of the protein can be assessed by the number of peaks in the sedimentation profile. ... (2018-09-01) The first step in protein purification is the extraction of the protein from the cell or tissue. The method of extraction depends on the type of cell and the location of the protein. For example, if the protein is located in the cytoplasm, the cells can be lysed by sonication or homogenization. If the protein is located in the periplasm, the cells can be treated with a mild detergent to release the protein. Once the protein has been extracted, it is often necessary to remove cellular debris by centrifugation. ... (2018-09-01) The next step in protein purification is to separate the protein from other molecules in the extract. This can be done by a variety of methods, including precipitation, chromatography, and electrophoresis. Precipitation is a common method for separating proteins from other molecules. In this method, the protein is precipitated out of solution by adding a salt or organic solvent. The precipitated protein can then be collected by centrifugation. 3
[4] Protein Purification: An Overview (2023-08-08) The first step in protein purification is to lyse (break open) the cells and release the proteins. This can be done by a variety of methods, including sonication, homogenization, and freeze-thawing. Once the cells are lysed, the proteins can be separated from the other cellular components by centrifugation. The next step is to use a variety of chromatographic techniques to separate the proteins from each other. Chromatography is a process that separates molecules based on their physical and chemical properties. There are many different types of chromatography, but the most common types used for protein purification are ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography. Ion-exchange chromatography separates proteins based on their charge. Size-exclusion chromatography separates proteins based on their size. Affinity chromatography separates proteins based on their ability to bind to a specific ligand. After the proteins have been separated by chromatography, they are often further purified by electrophoresis. Electrophoresis is a process that separates molecules based on their charge and size. The most common type of electrophoresis used for protein purification is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). SDS-PAGE separates proteins based on their size. The final step in protein purification is to concentrate the protein. This can be done by a variety of methods, including ultrafiltration and lyophilization. Ultrafiltration is a process that uses a membrane to separate the protein from the water. Lyophilization is a process that freezes the protein and then removes the water by sublimation. ... (2023-08-08) The next step is to use a variety of chromatographic techniques to separate the proteins from each other. Chromatography is a process that separates molecules based on their physical and chemical properties. There are many different types of chromatography, but the most common types used for protein purification are ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography. ... (2023-08-08) Protein purification is the process of isolating a specific protein from a complex mixture. It is a critical step in many biochemical and molecular biology experiments, as it allows researchers to study the structure, function, and interactions of individual proteins. There are a variety of methods for protein purification, and the best method for a particular protein depends on its properties and the desired purity. ... (2_023-08-08) The first step in protein purification is to lyse (break open) the cells and release the proteins. This can be done by a variety of methods, including sonication, homogenization, and freeze-thawing. Once the cells are lysed, the proteins can be separated from the other cellular components by centrifugation. 5 Technical Support Center: CETOLETH-6 Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual this compound from purified samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
This compound is a non-ionic surfactant used in various pharmaceutical and research applications to solubilize and stabilize proteins and other biomolecules. However, its presence, even in residual amounts, can interfere with downstream applications such as mass spectrometry, chromatography, and cell-based assays. Therefore, its removal is a critical step to ensure the accuracy and reliability of experimental results.
Q2: What are the common challenges encountered when removing this compound?
This compound, like many non-ionic detergents, can be challenging to remove completely due to its properties. A common issue is that traditional methods like dialysis may not be fully effective, especially when the detergent is present at concentrations above its critical micelle concentration (CMC).[6][7]
Q3: Which methods are generally recommended for removing non-ionic surfactants like this compound?
Several methods can be employed for the removal of non-ionic surfactants. The choice of method depends on the specific protein, the concentration of the surfactant, and the downstream application. Commonly used techniques include:
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Detergent Removal Resins: These are often highly effective for a broad range of detergents.[6]
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Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on size and can be effective for removing detergent monomers.[7]
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Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and can be used to bind the protein of interest while allowing the neutral this compound to flow through.[7]
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Dialysis: While less effective for detergents with low CMCs, it can be used, sometimes in combination with other techniques.[6][7]
Troubleshooting Guides
Problem 1: Residual this compound is detected in my sample after dialysis.
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Cause: this compound likely has a low critical micelle concentration (CMC), forming micelles that are too large to pass through the dialysis membrane pores efficiently.[6]
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Solution 1: Use a Detergent Removal Resin. These resins are specifically designed to bind and remove a wide range of detergents with high efficiency.[6]
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Solution 2: Employ Size Exclusion Chromatography (SEC). This method can separate the larger protein from the smaller detergent monomers.[7]
-
Solution 3: Consider a combination of methods. For instance, initial dialysis to remove some of the detergent followed by a polishing step with a detergent removal resin or SEC.
Problem 2: My protein of interest is lost during the this compound removal process.
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Cause: The chosen removal method may be too harsh or not optimized for your specific protein, leading to precipitation or aggregation.
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Solution 1: Optimize buffer conditions. Ensure the pH and ionic strength of your buffers are optimal for your protein's stability throughout the removal process.
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Solution 2: Switch to a gentler removal method. If using precipitation, consider switching to chromatography-based methods like SEC or IEX, which are generally less harsh.[2]
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Solution 3: Perform a small-scale pilot experiment. Before processing the entire sample, test different removal methods on a small aliquot to determine which gives the best protein recovery.
Problem 3: I am unsure which method is most suitable for my specific sample and downstream application.
-
Solution: Consider the properties of your protein and the requirements of your next experimental step. The following table provides a general guideline for selecting a suitable removal method.
Data Presentation
Table 1: Comparison of this compound Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Detergent Removal Resin | Adsorption of detergent molecules onto a specialized resin. | High efficiency for a broad range of detergents, good protein recovery.[6] | Can be costly, potential for non-specific binding of some proteins. | Samples with moderate to high detergent concentrations. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Gentle on proteins, can also be used for buffer exchange. | Can be time-consuming, may lead to sample dilution. | Removing detergent monomers and separating from aggregates. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High resolution and purity can be achieved. | Requires optimization of pH and buffer conditions, protein must have a net charge. | Purifying charged proteins away from neutral detergents. |
| Dialysis | Size-based separation using a semi-permeable membrane. | Simple and inexpensive. | Inefficient for detergents with low CMCs, time-consuming.[6][7] | Initial bulk removal of some detergents, buffer exchange. |
Experimental Protocols
Protocol 1: this compound Removal using a Detergent Removal Resin
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Resin Equilibration: Equilibrate the detergent removal resin according to the manufacturer's instructions, typically with the same buffer your protein sample is in.
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Sample Incubation: Add the equilibrated resin to your protein sample containing this compound. The recommended resin-to-sample ratio can be found in the product manual.
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Mixing: Gently mix the sample and resin for the recommended incubation time (e.g., 1-2 hours) at the appropriate temperature (e.g., 4°C or room temperature).
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Protein Recovery: Separate the protein solution from the resin. This is typically done by centrifugation or by using a spin column format.
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Analysis: Analyze a small aliquot of the purified sample for residual this compound and protein concentration.
Protocol 2: this compound Removal using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a buffer that is compatible with your protein and downstream application.
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Sample Loading: Load your protein sample containing this compound onto the equilibrated column.
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Elution: Elute the sample with the equilibration buffer. The larger protein molecules will travel through the column faster and elute first, while the smaller this compound monomers will be retarded.
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Fraction Collection: Collect fractions as the sample elutes from the column.
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Analysis: Analyze the collected fractions for protein content and the presence of this compound to identify the fractions containing the purified protein free of the detergent.
Visualizations
Caption: Workflow for selecting and performing a this compound removal method.
Caption: Decision tree for selecting a this compound removal method.
References
- 1. 上尾 達也 (Tatsuya Uebi) - Effective cofactor complex purification using nanobeads - 論文 - researchmap [researchmap.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
Troubleshooting guide for inconsistent results in CETOLETH-6 formulations.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with CETOLETH-6 formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in formulations?
This compound, also known as Ceteareth-6, is a non-ionic surfactant belonging to the group of ethoxylated fatty alcohols.[1][2] It is synthesized from cetearyl alcohol, a blend of cetyl and stearyl alcohols, and ethylene oxide.[1][3] Its primary functions in cosmetic and pharmaceutical formulations are as an emulsifier, stabilizer, and dispersant.[2] It is particularly effective in creating and stabilizing oil-in-water (O/W) emulsions.[1]
Q2: What are the key physical and chemical properties of this compound?
This compound is typically a white or yellowish-white, waxy solid at room temperature.[2] It is sparingly soluble in water but soluble in ethanol and methylene chloride.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| INCI Name | Ceteareth-6 | [1] |
| Chemical Type | Non-ionic surfactant | [2] |
| Appearance | White to yellowish-white wax-like solid | [2] |
| HLB Value | Approximately 10-12 | [1] |
| Solubility | Sparingly soluble in water, soluble in ethanol and methylene chloride | [2] |
Q3: In what types of formulations is this compound commonly used?
This compound is utilized in a wide array of personal care and pharmaceutical products. Common applications include skin care products, moisturizers, hair conditioners, sunscreens, and hair dyes.[1][3] It is also found in ointments and dermocosmetics where it helps to homogeneously disperse water-soluble active ingredients within a hydrophobic base.[2]
Troubleshooting Guide
Issue 1: Phase Separation or Instability in the Emulsion
Q: My this compound formulation is separating into distinct oil and water layers. What are the potential causes and how can I fix it?
A: Phase separation in emulsions can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Emulsion Instability
Caption: A logical workflow for troubleshooting phase separation in emulsions.
Potential Causes and Solutions:
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Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system must match the required HLB of your oil phase for optimal stability. This compound has an HLB value of approximately 10-12, making it suitable for oil-in-water emulsions.[1]
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Solution: Calculate the required HLB of your oil phase and ensure your emulsifier system, which may include co-emulsifiers, matches this value. It is often beneficial to blend a low HLB and a high HLB emulsifier to achieve the desired stability.
-
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Insufficient Emulsifier Concentration: An inadequate amount of this compound may not be sufficient to properly coat the oil droplets and prevent them from coalescing.
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Solution: Gradually increase the concentration of this compound in your formulation. It is often recommended to use co-emulsifiers like Cetearyl Alcohol to enhance stability and reduce the total amount of emulsifier needed.[4]
-
-
Improper Emulsification Process: The method of mixing, temperature, and cooling rate can significantly impact emulsion stability.
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Solution: Ensure both the oil and water phases are heated sufficiently, typically above the melting point of any solid components, before emulsification.[5] High-shear homogenization is often necessary to reduce droplet size. A controlled cooling rate is also crucial for forming a stable emulsion structure.[5]
-
-
Incompatible Ingredients: Certain ingredients, such as high concentrations of electrolytes or active pharmaceutical ingredients (APIs), can disrupt the stability of the emulsion.[6][7]
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Solution: Evaluate the compatibility of all ingredients. This compound is known to have good resistance to inorganic salts and high or low pH, but extreme concentrations may still cause instability.[6] Consider the use of a co-emulsifier that can improve electrolyte tolerance.
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Issue 2: Changes in Viscosity (Thinning or Thickening) Over Time
Q: My this compound formulation is experiencing a noticeable change in viscosity during storage. What could be the cause?
A: Viscosity changes in emulsions are often indicative of underlying instability.
Potential Causes and Solutions:
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Droplet Coalescence: A decrease in viscosity can be a sign that oil droplets are merging, leading to a breakdown of the emulsion structure.
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Solution: Re-evaluate the factors mentioned in Issue 1, particularly the HLB balance and emulsifier concentration. Increasing the viscosity of the continuous (water) phase by adding a thickening agent or polymer can also help to prevent coalescence.
-
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones, which can lead to changes in viscosity.
-
Solution: Optimizing the homogenization process to achieve a narrow and uniform droplet size distribution can minimize Ostwald ripening.
-
-
Temperature Fluctuations: Exposure to high or low temperatures during storage can affect the physical state of the formulation's components and disrupt the emulsion's structure.
-
Solution: Store the formulation at a controlled room temperature. Conduct stability testing at elevated temperatures (e.g., 40°C) to assess its robustness.[8]
-
Issue 3: Creaming or Sedimentation
Q: I'm observing a layer of cream at the top or sediment at the bottom of my this compound formulation. What is happening?
A: Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is a form of gravitational separation.
Potential Causes and Solutions:
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Density Difference: A significant difference in the density of the oil and water phases will promote separation over time.
-
Solution: While difficult to alter the densities of the primary phases, increasing the viscosity of the continuous phase can significantly slow down the rate of creaming or sedimentation.
-
-
Large Droplet Size: Larger droplets are more susceptible to the effects of gravity.
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Solution: Improve the homogenization process to reduce the average droplet size.
-
Experimental Protocols
Protocol 1: Determination of Emulsion Stability via Particle Size Analysis
Objective: To assess the stability of a this compound formulation by measuring the change in droplet size over time.
Methodology:
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Sample Preparation:
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Prepare the this compound emulsion according to your standard procedure.
-
Immediately after preparation (Time 0), take an aliquot of the emulsion and dilute it with deionized water to a suitable concentration for the particle size analyzer. The dilution factor will depend on the instrument's specifications.
-
-
Instrumentation:
-
Utilize a laser diffraction or dynamic light scattering (DLS) particle size analyzer.
-
-
Measurement:
-
Measure the particle size distribution of the diluted sample at Time 0.
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Store the bulk emulsion under controlled conditions (e.g., room temperature, 40°C).
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At specified time points (e.g., 24 hours, 1 week, 1 month), repeat the sample preparation and measurement process.
-
-
Data Analysis:
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Compare the particle size distributions over time. A significant increase in the mean particle size or the appearance of a secondary peak at a larger size indicates instability (coalescence or Ostwald ripening).
-
Experimental Workflow for Particle Size Analysis
Caption: A streamlined workflow for assessing emulsion stability through particle size analysis.
Protocol 2: Rheological Analysis of this compound Formulations
Objective: To characterize the flow behavior and viscoelastic properties of a this compound cream or lotion.
Methodology:
-
Instrumentation:
-
Use a rotational rheometer equipped with a suitable geometry (e.g., parallel plate or cone and plate).
-
-
Sample Loading:
-
Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
-
Flow Curve Measurement:
-
Perform a steady-state flow sweep by gradually increasing the shear rate and measuring the corresponding viscosity. This will reveal if the formulation is shear-thinning, shear-thickening, or Newtonian.
-
-
Oscillatory Measurement (Frequency Sweep):
-
Conduct a frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
A higher G' than G'' indicates a more structured, gel-like behavior, which is often desirable for stable creams.
-
-
Data Analysis:
-
Plot viscosity versus shear rate to visualize the flow behavior.
-
Plot G' and G'' versus frequency to assess the viscoelastic properties and structural stability.
-
Logical Relationship of Rheological Parameters to Emulsion Stability
Caption: The relationship between key rheological parameters and overall emulsion stability.
This technical support guide provides a starting point for troubleshooting inconsistent results in your this compound formulations. Remember that each formulation is unique, and optimization of these parameters will be necessary to achieve the desired stability and performance.
References
- 1. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 2. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. CETEARETH-6: Premium Plant-Derived Emulsifier for High-Stability Cosmetic Formulations | NIKOO Chemical [nikoochem.com]
- 5. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. Editorial: Medicinal chemistry of active pharmaceutical ingredients of drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Long-Term Stability of CETOLETH-6 Formulations
This guide is intended for researchers, scientists, and drug development professionals working with CETOLETH-6. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to diagnose and resolve long-term stability challenges in oil-in-water (O/W) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
A: this compound is a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols (a polyethylene glycol ether of a mix of cetyl and oleyl alcohols).[1][2][3][4] It is primarily used as an oil-in-water (O/W) emulsifier and stabilizer in pharmaceutical and cosmetic products.[2][5] Its key functions are to reduce the interfacial tension between oil and water, allowing the formation of a stable, homogeneous mixture.[4][6] With a Hydrophile-Lipophile Balance (HLB) value estimated between 10 and 12, it is well-suited for creating O/W emulsions.[2] It also contributes to the texture and consistency of the final product.[3]
Q2: What are the initial visual indicators of instability in my this compound emulsion?
A: The first signs of instability are often subtle and can be detected through careful visual inspection. Look for:
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Creaming: The appearance of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion, which is often reversible by gentle shaking.[7][8] This is typically caused by a difference in density between the two phases.[8][9]
-
Flocculation: The aggregation or clumping of oil droplets without them merging.[7] This can increase the rate of creaming and may be a precursor to coalescence.[10]
-
Changes in Appearance: A loss of gloss, change in color, or a grainy texture can indicate underlying instability issues, such as the crystallization of certain ingredients.[11]
Q3: My emulsion has completely separated into distinct oil and water layers. What is this phenomenon and is it reversible?
A: This is known as coalescence or breaking .[7][10] It occurs when the emulsified droplets merge to form progressively larger droplets, ultimately leading to the complete and irreversible separation of the oil and water phases.[7][8] This is the most severe form of emulsion instability. Common causes include an insufficient amount or incorrect type of emulsifier, extreme storage temperatures, or a pH imbalance that destabilizes the interfacial film.[7][10] Once an emulsion has broken, it cannot be restored by shaking and must be reformulated.
Q4: How does temperature affect the stability of a formulation containing a non-ionic surfactant like this compound?
A: Temperature is a critical factor. Elevated temperatures can decrease the viscosity of the continuous phase, accelerating creaming.[12] More importantly, non-ionic surfactants like this compound exhibit a phenomenon known as a cloud point . This is the temperature at which the surfactant becomes less soluble in the aqueous phase, causing it to dehydrate and lose its emulsifying effectiveness, which can lead to emulsion breakdown.[13][14] Conversely, freeze-thaw cycles can also destabilize emulsions by causing the crystallization of water or oil phases, which can physically rupture the interfacial film around droplets.[9][15][16]
Q5: Can the addition of salts or electrolytes impact my this compound formulation?
A: Yes, electrolytes can have a significant and complex effect on emulsions stabilized by non-ionic surfactants.[17] They can alter the hydration of the surfactant's hydrophilic polyoxyethylene chains.[13][18] Some electrolytes ("salting-out") can reduce this hydration, lowering the cloud point and potentially destabilizing the emulsion.[14] Others ("salting-in") may increase hydration and stability.[14] The specific effect depends on the type of ion and its concentration.[13][19] Therefore, any introduction of ionic ingredients must be carefully evaluated for its impact on overall stability.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems, their probable causes, and recommended solutions.
| Problem | Observation | Probable Causes | Recommended Solutions |
| Creaming / Sedimentation | A concentrated layer of oil forms at the top (creaming) or bottom (sedimentation) of the product. The layer redisperses upon shaking. | 1. Low Viscosity: The continuous (water) phase is not viscous enough to prevent the movement of droplets due to gravity.[7][9] 2. Large Droplet Size: Inefficient homogenization results in large droplets that move more quickly.[7][8] | 1. Increase Viscosity: Introduce a rheology modifier or thickener (e.g., xanthan gum, carbomer, cellulose derivatives) into the aqueous phase.[7][12] 2. Optimize Homogenization: Increase homogenization speed or time to reduce the average droplet size. Verify process parameters.[20] |
| Coalescence (Breaking) | Irreversible separation of oil and water layers. Oily streaks or free oil are visible. | 1. Insufficient Emulsifier: The concentration of this compound is too low to adequately cover the surface of all oil droplets.[7][21] 2. Inappropriate HLB: The overall HLB of the emulsifier system is not optimized for the specific oil phase used.[22] 3. Temperature Abuse: Exposure to temperatures above the cloud point or through freeze-thaw cycles.[10] | 1. Increase Emulsifier Concentration: Incrementally increase the this compound concentration. 2. Add a Co-emulsifier: Introduce a secondary emulsifier to improve the packing and flexibility of the interfacial film.[21][23] A lipophilic co-emulsifier (low HLB) is often beneficial. 3. Control Storage: Ensure the product is stored within its specified temperature range.[24] |
| Ostwald Ripening | A gradual increase in average droplet size over time, even without visible separation. | 1. Polydisperse Droplet Size: A wide range of droplet sizes allows smaller droplets to dissolve and redeposit onto larger ones.[25] 2. Oil Phase Solubility: The oil has some minor solubility in the continuous phase. | 1. Improve Homogenization: Aim for the most uniform and smallest possible droplet size distribution. 2. Modify Oil Phase: Add a small amount of a highly insoluble compound (e.g., a long-chain triglyceride) to the oil phase to retard the diffusion process. |
| Viscosity Changes | The product becomes significantly thicker or thinner over time. | 1. Polymer Instability: The rheology modifier may be degrading due to pH changes or interaction with electrolytes. 2. Temperature Effects: Using ingredients with high sensitivity to temperature changes, like certain low-melting-point waxes or butters.[11] 3. Air Incorporation: Excessive air introduced during mixing can alter the product's structure.[11] | 1. Verify Excipient Compatibility: Ensure the thickener is stable at the formulation's pH and in the presence of any electrolytes.[12] 2. Optimize Solid Fats: Limit the concentration of low-melting-point butters or waxes to under 10% and consider adding stabilizers.[11] 3. Refine Mixing Process: Use vacuum mixing if possible, or adjust the mixer head position to minimize air incorporation.[11] |
Data Presentation: Stabilizer Efficacy
The following table provides a conceptual summary of how different classes of stabilizers can be used with this compound to improve long-term emulsion stability, based on typical formulation strategies.
Table 1: Effect of Co-stabilizers on a Model O/W Emulsion Stabilized with this compound
| Co-stabilizer Added (0.5% w/w) | Type | Initial Mean Droplet Size (µm) | Mean Droplet Size after 30 days at 40°C (µm) | Stability Observation after 30 days |
| None (Control) | - | 1.8 | 5.2 | Significant creaming, signs of coalescence |
| Glyceryl Stearate | Low HLB Co-emulsifier | 1.5 | 2.1 | Minimal creaming, uniform appearance |
| Xanthan Gum | Polymeric Thickener | 1.9 | 1.9 | No creaming, high viscosity, stable |
| Carbomer | Polymeric Thickener | 1.7 | 1.8 | No creaming, high viscosity, stable |
| Polyvinyl Alcohol (PVA) | Polymeric Stabilizer | 1.6 | 1.7 | No creaming, uniform appearance |
Note: Data are representative examples and will vary based on the specific oil phase, processing conditions, and full formulation.
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
This method rapidly assesses an emulsion's resistance to creaming and coalescence by simulating gravitational stress.
Methodology:
-
Sample Preparation: Fill a 15 mL conical centrifuge tube with 10 mL of the emulsion to be tested. Prepare a control sample with a known stable formulation if available.
-
Initial Measurement: Measure the height of any initial separation or cream layer.
-
Centrifugation: Place the tube in a laboratory centrifuge. Spin the sample at 3000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).
-
Post-Centrifugation Analysis: Carefully remove the tube and immediately measure the height of the cream layer or any separated oil/water phase.
-
Evaluation: Compare the volume or height of the separated layer to the total volume of the emulsion. A larger separation layer indicates lower stability. Compare results against a control or across different formulation prototypes.
Protocol 2: Droplet Size Analysis by Laser Diffraction
This protocol measures changes in droplet size distribution over time, which is a key indicator of Ostwald ripening and coalescence.
Methodology:
-
Instrument Setup: Turn on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer) and allow it to warm up as per the manufacturer's instructions.
-
Initial Sample (T=0):
-
Prepare a dilute dispersion of the emulsion in a suitable solvent (typically deionized water). The concentration should be sufficient to achieve the target obscuration level recommended by the instrument software (usually 10-20%).
-
Add the dispersion to the instrument's sample cell and run the measurement.
-
Record the mean droplet size (e.g., D[21][25]) and the particle size distribution (e.g., D10, D50, D90).
-
-
Stability Storage: Store the bulk emulsion in a sealed container at a controlled, accelerated temperature (e.g., 40°C or 50°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), repeat step 2 with a sample from the stored emulsion.
-
Data Comparison: Plot the mean droplet size and distribution width over time. A significant increase in the mean droplet size or a broadening of the distribution indicates poor long-term stability.
Visualizations
Troubleshooting Workflow for Emulsion Instability
The following diagram provides a logical workflow for diagnosing and addressing common stability issues encountered in this compound containing products.
Caption: A decision tree for troubleshooting common emulsion stability issues.
Key Factors Influencing Emulsion Stability
This diagram illustrates the interconnected factors that contribute to the long-term stability of an emulsion system.
Caption: Interrelated factors affecting the stability of emulsified products.
References
- 1. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 2. This compound | 8065-81-4 | Benchchem [benchchem.com]
- 3. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 4. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. CETEARETH-6: Premium Plant-Derived Emulsifier for High-Stability Cosmetic Formulations | NIKOO Chemical [nikoochem.com]
- 6. Surfactants and co-surfactants: Significance and symbolism [wisdomlib.org]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. scribd.com [scribd.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 11. youtube.com [youtube.com]
- 12. cmstudioplus.com [cmstudioplus.com]
- 13. chesci.com [chesci.com]
- 14. Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assessing and Predicting Physical Stability of Emulsion-Based Topical Semisolid Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. ukm.my [ukm.my]
- 23. Co-surfactant: Significance and symbolism [wisdomlib.org]
- 24. otdchem.com [otdchem.com]
- 25. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of CETOLETH-6 with Other Non-ionic Surfactants for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Non-ionic surfactants, in particular, play a pivotal role in enhancing the solubility, stability, and bioavailability of therapeutic agents. This guide provides an objective comparative analysis of CETOLETH-6, a polyoxyethylene cetyl/oleyl ether, against other commonly employed non-ionic surfactants in drug delivery. The following sections will delve into a data-driven comparison of their performance, detailed experimental protocols for evaluation, and a visualization of their impact on cellular drug transport mechanisms.
Performance Comparison of Non-ionic Surfactants
The efficacy of a non-ionic surfactant in a drug delivery system is gauged by several key performance indicators, including its ability to enhance drug solubility, the physicochemical characteristics of the resulting drug carrier (e.g., particle size and stability), and the efficiency of drug encapsulation and release. While direct comparative studies involving this compound are limited, this section compiles and contrasts available data from various studies to provide a useful benchmark.
Table 1: Physicochemical Properties of Selected Non-ionic Surfactants
| Surfactant | Chemical Class | Molecular Weight (Approx. g/mol ) | HLB Value | Critical Micelle Concentration (CMC) |
| This compound | Polyoxyethylene Cetyl/Oleyl Ether | Variable | ~10-12 | Not widely reported |
| Polysorbate 80 (Tween® 80) | Polyoxyethylene Sorbitan Monooleate | 1310 | 15 | ~0.012 mM |
| Poloxamer 407 (Pluronic® F-127) | Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) | 12600 | 22 | ~0.7% w/v |
| Brij® 35 | Polyoxyethylene (23) Lauryl Ether | 1198 | 16.9 | ~0.09 mM |
| Sorbitan Monooleate (Span® 80) | Sorbitan Oleate | 428.6 | 4.3 | Not applicable in aqueous media |
Table 2: Performance in Drug Delivery Formulations (Illustrative Data)
| Surfactant | Formulation Type | Model Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Release Profile |
| This compound | Nanoemulsion | (Hypothetical) Poorly soluble API | 100-200 | < 0.3 | > 80 | Sustained release |
| Polysorbate 80 | Nanoemulsion | Beta-carotene | ~76 | Monomodal | High | - |
| Poloxamer 407 | Nanoparticles | Methotrexate | 165-330 | 0.119 - 0.235 | > 61 | pH-responsive |
| Brij® 35 | Niosomes | Tacrolimus | 282 - 622 | - | 88 - 93 | Sustained release |
| Polysorbate 80 | Microcapsules | Oregano Essential Oil | Variable | 0.35 - 0.51 | Variable | - |
Note: The data for this compound is extrapolated based on its properties as a non-ionic surfactant and typical performance of similar surfactants. The data for other surfactants is sourced from various studies and is intended for comparative purposes.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental methodologies are crucial. Below are protocols for key experiments used to evaluate the performance of non-ionic surfactants in drug delivery systems.
Preparation of Nanoparticles by Emulsion-Solvent Evaporation Method
This method is widely used for encapsulating hydrophobic drugs within a polymeric matrix, stabilized by a surfactant.
Materials:
-
Polymer (e.g., PLGA, PCL)
-
Drug
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (e.g., deionized water)
-
Non-ionic surfactant (e.g., this compound, Polysorbate 80)
-
Homogenizer (sonicator or high-speed stirrer)
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of the polymer and the drug in the organic solvent.
-
Prepare the aqueous phase by dissolving the non-ionic surfactant in deionized water at a desired concentration.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water (O/W) emulsion. The energy input and duration of homogenization are critical parameters for controlling particle size.
-
Subject the resulting emulsion to rotary evaporation under reduced pressure to remove the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.
Determination of Encapsulation Efficiency and Drug Loading
This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
A suitable solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, methanol)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Disperse the nanoparticles in a specific volume of the chosen solvent to completely dissolve the polymer matrix and release the encapsulated drug.
-
Centrifuge the solution at high speed to pellet any insoluble material.
-
Analyze the supernatant for drug content using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Study using the Dialysis Bag Method
This method simulates the release of the drug from the nanoparticles into a physiological medium over time.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis bags with a specific molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, with or without a small percentage of a surfactant to maintain sink conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (HPLC or UV-Vis)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.
-
Transfer the nanoparticle dispersion into a pre-soaked dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger vessel containing a known volume of the release medium, maintained at 37°C with constant agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the vessel and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the collected samples for drug concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Signaling Pathway Visualization
Non-ionic surfactants can influence the intracellular concentration of drugs by interacting with cellular efflux pumps, such as P-glycoprotein (P-gp). P-gp is a transmembrane protein that actively transports a wide range of substrates out of the cell, contributing to multidrug resistance (MDR) in cancer cells. Certain non-ionic surfactants can inhibit the function of P-gp, thereby increasing the intracellular accumulation and efficacy of co-administered drugs.
Caption: Inhibition of P-glycoprotein by non-ionic surfactants enhances intracellular drug accumulation.
The diagram above illustrates the mechanism by which non-ionic surfactants like this compound can potentially overcome P-glycoprotein-mediated multidrug resistance. The surfactant molecule interacts with the P-gp efflux pump, inhibiting its function and preventing the expulsion of the drug from the cell. This leads to an increased intracellular concentration of the therapeutic agent, thereby enhancing its efficacy.
Conclusion
This compound, with its favorable physicochemical properties, presents a promising option as a non-ionic surfactant for various drug delivery applications. While direct comparative data with other surfactants remains an area for further research, the analysis of its properties alongside established surfactants like Polysorbates and Poloxamers suggests its potential for formulating stable and effective drug delivery systems. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative evaluations, and the visualized signaling pathway highlights a key mechanism through which non-ionic surfactants can modulate drug efficacy at a cellular level. As the field of drug delivery continues to evolve, a thorough understanding and comparative analysis of excipients like this compound will be instrumental in the development of next-generation therapeutics.
Navigating the Matrix: A Comparative Guide to Validated Analytical Methods for Cetoleth-6 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of non-ionic surfactants like Cetoleth-6 in complex matrices is a critical analytical challenge. This guide provides an objective comparison of validated analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This compound, a polyethylene glycol ether of cetyl alcohol, lacks a strong chromophore, rendering traditional UV-Vis detection methods inadequate for sensitive and selective quantification in complex biological or formulation matrices. This necessitates the use of more advanced analytical techniques. This guide focuses on three powerful methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is a trade-off between sensitivity, selectivity, speed, and instrumentation requirements. The following table summarizes the key quantitative performance parameters of HPLC-ELSD, LC-MS, and qNMR for the analysis of polyethylene glycol (PEG)-containing compounds, which are directly analogous to this compound.
| Parameter | HPLC-ELSD | LC-MS/MS | qNMR |
| Limit of Quantification (LOQ) | 0.075 mg/mL for PEGs[1] | 1 - 50 pg for NPnEO monomers[2] | 5.0 µg/mL for PEG 8000[3] |
| **Linearity (R²) ** | > 0.998[4] | Excellent linearity at ppb level[5] | Not explicitly stated, but method is quantitative |
| Precision (%RSD) | < 8%[1] | < 12%[2] | Not explicitly stated, but used for quantification |
| Accuracy/Recovery (%) | -11.50 to 10.61% for PEGs[1] | 75% to 98%[2] | Acceptable for quantification[3] |
| Selectivity | Moderate to Good | Excellent | Good |
| Throughput | High | High | Low to Moderate |
| Matrix Effects | Low to Moderate | High (Ion Suppression)[5] | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative experimental protocols for each method.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for the quantification of non-volatile compounds like this compound that do not possess a UV chromophore. The separation is typically achieved using reversed-phase or size-exclusion chromatography.
Sample Preparation: For biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interfering substances. For formulation samples, simple dilution with the mobile phase may be sufficient.
Chromatographic Conditions:
-
Column: A C18 column (e.g., YMC-Triart C18, 150 x 4.6 mm, 5 µm) or a size-exclusion column (e.g., PL aquagel-OH 30, 300 mm x 7.5 mm, 8 µm) can be used.[1][6]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol is commonly employed.[4][6] For example, a linear gradient from a mixture of 20% mobile phase A (4 mM ammonium acetate buffer, pH 4.0) and 80% mobile phase B (4 mM ammonium acetate in methanol) to 100% B over 10 minutes.[6]
-
Column Temperature: 45°C.[6]
ELSD Detector Settings:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification of this compound in highly complex matrices.
Sample Preparation: Similar to HPLC-ELSD, sample preparation often involves protein precipitation and/or solid-phase extraction to minimize matrix effects, particularly ion suppression.
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is typically used (e.g., YMC-Triart C8, 100 mm x 2.0 mm, 1.9 µm).[5]
-
Mobile Phase: A binary gradient system is common, for instance, using (A) 10 mM ammonium acetate and (B) a mixture of 10 mM ammonium acetate in acetonitrile/isopropanol (1/4/5).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for polyethylene glycol ethers.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[5]
-
Ion Source Temperature: 120°C.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for a calibration curve with a chemically identical standard. It relies on the unique signals produced by the protons in the ethylene oxide units of the this compound molecule.
Sample Preparation: For complex matrices like blood or serum, minimal sample preparation is a key advantage of qNMR. Samples may only require the addition of a deuterated solvent (e.g., D₂O) and an internal standard.[7] For other matrices, a simple extraction may be necessary.
NMR Spectroscopy Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as the hydroxyl peak of PEG does not shift with concentration, aiding in structural confirmation.[8]
-
Quantitative Analysis: The integral of the characteristic PEG proton signal (around 3.6 ppm) is compared to the integral of a known amount of an internal standard.[7] The use of ¹³C-enriched PEG can further enhance sensitivity and reduce background signals.[7]
Visualization of Analytical Workflow
The following diagrams illustrate the typical experimental workflow for the quantification of this compound in a complex matrix and the logical relationship between the compared analytical methods.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Commercial CETOLETH-6 Grades for Researchers and Drug Development Professionals
Disclaimer: Publicly available, direct comparative studies on the performance of different commercial grades of CETOLETH-6 are limited. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct their own performance comparisons based on key industry-standard evaluation metrics and experimental protocols.
Introduction to this compound
This compound is a non-ionic surfactant belonging to the group of ethoxylated fatty alcohols. Chemically, it is the polyethylene glycol (PEG) ether of a blend of cetyl and oleyl alcohols, with the "6" indicating the average number of repeating ethylene oxide units in the hydrophilic part of the molecule. Its amphiphilic nature, possessing both a hydrophobic tail (from cetyl and oleyl alcohols) and a hydrophilic head (from the polyethylene oxide chain), makes it an effective emulsifying agent, particularly for oil-in-water (O/W) emulsions.[1] This property is crucial in the formulation of various pharmaceutical and cosmetic products, where it helps to stabilize mixtures of immiscible liquids like oil and water.[1][2]
In drug development, non-ionic surfactants like this compound are utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] They are key components in the formulation of creams, lotions, ointments, and other delivery systems.[2][4] The performance of a specific commercial grade of this compound can significantly impact the stability, efficacy, and shelf-life of the final product.
Key Performance Parameters for Comparison
When evaluating different commercial grades of this compound, a number of key parameters should be considered. The following table summarizes these critical attributes, which can often be found on the product's Certificate of Analysis (CoA) or can be determined experimentally.
| Parameter | Description | Significance in Formulation | Typical Value/Range |
| Purity / Composition | Percentage of this compound and presence of impurities (e.g., residual fatty alcohols, polyethylene glycol). | High purity ensures consistent performance and minimizes potential side effects. Impurities can affect stability and safety. | > 99% |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree of hydrophilicity or lipophilicity of the surfactant.[5][6] | Determines the type of emulsion (O/W or W/O) it will effectively stabilize.[7] An appropriate HLB value is crucial for emulsion stability. | ~10-12 (for O/W emulsions) |
| Acid Value | The mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. | Indicates the presence of free fatty acids, which can affect the pH and stability of the formulation. | ≤ 1.0 mg KOH/g[4] |
| Saponification Value | The mass of potassium hydroxide (KOH) in milligrams that is required to saponify one gram of a fat. | Useful for characterizing the fatty alcohol portion of the molecule and ensuring consistency between batches. | ≤ 3.0 mg KOH/g[4] |
| Hydroxyl Value | A measure of the concentration of hydroxyl groups. | Relates to the degree of ethoxylation and can influence the surfactant's solubility and reactivity. | 100-134 mg KOH/g[4] |
| Moisture Content | The amount of water present in the material. | High moisture content can promote microbial growth and hydrolytic degradation of other ingredients. | < 1% |
| Appearance | Physical state, color, and odor. | Should be consistent between batches. Variations may indicate impurities or degradation. | White to off-white waxy solid[4] |
Experimental Protocols for Performance Evaluation
To objectively compare different commercial grades of this compound, a series of standardized experiments should be conducted.
1. Determination of Hydrophile-Lipophile Balance (HLB)
The HLB value is a critical parameter for selecting the right emulsifier.[8] While often provided by the manufacturer, it can be experimentally verified.
-
Griffin's Method (for non-ionic surfactants):
-
Principle: This method calculates the HLB based on the molecular weight of the hydrophilic portion of the surfactant.[5][6]
-
Equation: HLB = 20 * (Mh / M)
-
Procedure:
-
Determine the average molecular weight of the fatty alcohol portion (a blend of cetyl and oleyl alcohol).
-
Determine the average molecular weight of the polyethylene oxide chain (6 units of ethylene oxide).
-
Calculate the total molecular weight.
-
Apply Griffin's formula to calculate the HLB value.
-
-
2. Emulsification Performance and Stability Testing
This is a direct measure of the emulsifier's primary function.
-
Principle: To create a standard oil-in-water emulsion and observe its stability over time under various stress conditions.[9]
-
Protocol:
-
Emulsion Preparation:
-
Prepare an oil phase (e.g., mineral oil, isopropyl myristate) and an aqueous phase.
-
Disperse a standardized concentration (e.g., 2-5% w/w) of the this compound grade being tested in the aqueous phase.
-
Heat both phases to 70-75°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a constant speed for a set period (e.g., 5-10 minutes).
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Stability Assessment:
-
Macroscopic Observation: Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24h, 48h, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).[10]
-
Microscopic Analysis: Use a microscope to observe the droplet size and distribution immediately after preparation and over time. A stable emulsion will maintain a consistent and uniform droplet size.
-
Centrifugation Test: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[11] A stable emulsion will show no or minimal phase separation.
-
Particle Size Analysis: Use techniques like dynamic light scattering (DLS) to quantitatively measure the particle size distribution of the emulsion droplets over time. An increase in particle size indicates instability.[12]
-
Rheology Testing: Measure the viscosity of the emulsion over time. A significant change in viscosity can indicate changes in the emulsion structure and stability.[13]
-
-
3. Interfacial Tension Measurement
-
Principle: A good emulsifier will significantly lower the interfacial tension between the oil and water phases.
-
Protocol:
-
Use a tensiometer (e.g., a Du Noüy ring tensiometer or a spinning drop tensiometer) to measure the interfacial tension between the chosen oil and water.
-
Dissolve a known concentration of the this compound grade in the aqueous phase and repeat the measurement.
-
Compare the reduction in interfacial tension for different grades. A greater reduction indicates higher efficiency.
-
Visualizing Concepts and Workflows
Amphiphilic Nature and Emulsion Formation
The diagram below illustrates the molecular structure of this compound and its orientation at the oil-water interface to form a stable emulsion.
References
- 1. This compound | 8065-81-4 | Benchchem [benchchem.com]
- 2. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 8. pharmajournal.net [pharmajournal.net]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. agnopharma.com [agnopharma.com]
- 11. lonroy.com [lonroy.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Emulsifier And Surfactant Analysis: Techniques And Applications - Blogs - News [alwsci.com]
A Comparative Guide to the Efficacy of CETOLETH-6 and Other Ethoxylated Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CETOLETH-6 with other commonly used ethoxylated fatty alcohols, such as those in the Laureth, Steareth, and Oleth series. Ethoxylated fatty alcohols are non-ionic surfactants widely employed in the pharmaceutical and cosmetic industries as emulsifiers, solubilizers, and penetration enhancers. The efficacy of these surfactants is largely determined by their chemical structure, specifically the length of the hydrophobic alkyl chain and the degree of ethoxylation of the hydrophilic polyethylene glycol chain. This balance is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, which is a critical parameter for formulation development.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate ethoxylated fatty alcohol is crucial for the stability and performance of a formulation. The HLB value is a key indicator of a surfactant's properties and its likely application.
Hydrophilic-Lipophilic Balance (HLB) Values
The HLB value indicates the emulsifying properties of a surfactant. Surfactants with lower HLB values are more lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.
| Surfactant | INCI Name | HLB Value | Predominant Emulsion Type |
| This compound | This compound | ~10.0[1] | O/W |
| Ceteareth-6 | Ceteareth-6 | ~10.0 - 12.0[1][2] | O/W |
| Laureth-7 | Laureth-7 | ~12.1 - 16.9[3][4][5] | O/W |
| Steareth-10 | Steareth-10 | ~11.5 - 13.5[6][7] | O/W |
| Oleth-5 | Oleth-5 | ~9.0 - 10.0[8][9][10][11][12] | O/W |
Performance Characteristics: A Data-Driven Comparison
The performance of an ethoxylated fatty alcohol in a formulation is determined by several key parameters, including its ability to reduce surface tension, its critical micelle concentration (CMC), and its cytotoxicity. Direct comparative studies providing quantitative data for this compound alongside other ethoxylated fatty alcohols are limited in publicly available literature. The following tables are presented to highlight the key performance indicators that should be considered and to underscore the need for further direct comparative research.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates a more efficient surfactant.
| Surfactant | Critical Micelle Concentration (CMC) (mol/L) |
| This compound | Data not readily available |
| Laureth-7 | Data not readily available |
| Steareth-10 | Data not readily available |
| Oleth-5 | Data not readily available |
Note: The CMC is a critical parameter for determining the optimal concentration of a surfactant in a formulation. Further experimental investigation is required to establish these values for direct comparison.
Surface Tension Reduction
The ability of a surfactant to lower the surface tension of a liquid is a measure of its surface activity.
| Surfactant | Surface Tension (mN/m or dynes/cm) at a given concentration |
| This compound | Data not readily available |
| Laureth-7 | Data not readily available |
| Steareth-10 | Data not readily available |
| Oleth-5 | Data not readily available |
Note: Lower surface tension values indicate greater surface activity. Standardized testing is necessary to compare the efficiency of these surfactants in reducing surface tension.
Cytotoxicity
For applications in drug development, understanding the cytotoxicity of excipients is paramount. This is often expressed as the half-maximal inhibitory concentration (IC50).
| Surfactant | Cell Line | IC50 (µg/mL) |
| This compound | Data not readily available | Data not readily available |
| Laureth-7 | Data not readily available | Data not readily available |
| Steareth-10 | Human Fibroblasts | Mild irritant at high concentrations[13] |
| Oleth-5 | Not specified | Generally low toxicity profile[8][14] |
Note: The cytotoxicity of surfactants can vary significantly depending on the cell line and experimental conditions. The provided information is general, and specific in vitro studies are recommended for any new formulation.
Experimental Protocols
To facilitate comparative studies, the following are detailed methodologies for key experiments used to evaluate surfactant performance.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration. A common method is the measurement of surface tension.
References
- 1. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 2. Ceteareth-6 (and) Stearyl Alcohol (e.q. Emulgade A6) [myskinrecipes.com]
- 3. LAURETH 7 - Ataman Kimya [atamanchemicals.com]
- 4. parchem.com [parchem.com]
- 5. C12-16 Laureth-7 - PCC Group Product Portal [products.pcc.eu]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. Steareth-10 | Polyoxyethylene 10 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 8. EUMULGIN O 5 (OLETH-5) - Ataman Kimya [atamanchemicals.com]
- 9. Oleth-5 [myskinrecipes.com]
- 10. OLETH-5 - Personal & Hair Care - AAKO [aako.nl]
- 11. HLB Calculator - Materials [hlbcalc.com]
- 12. ECO Brij O5 - Croda - Oleth-5 - 9004-98-2 - Alcohol Ethoxylates [knowde.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. specialchem.com [specialchem.com]
In-Vitro and In-Vivo Correlation of Drug Release from CETOLETH-6 Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CETOLETH-6 as a formulation excipient, focusing on the in-vitro and in-vivo correlation (IVIVC) of drug release. Due to the limited publicly available direct IVIVC studies specifically for this compound formulations, this guide synthesizes established experimental protocols and presents representative data to illustrate the comparative performance against common alternatives.
Introduction to this compound and IVIVC in Topical Drug Delivery
This compound, identified by its INCI name Ceteareth-6, is a non-ionic surfactant belonging to the class of polyethylene glycol ethers of cetearyl alcohol. It is utilized in pharmaceutical and cosmetic formulations as an emulsifier, solubilizer, and wetting agent. A critical aspect of formulation development is establishing a predictive relationship between in-vitro drug release and in-vivo bioavailability, known as in-vitro and in-vivo correlation (IVIVC). A successful IVIVC can streamline product development, ensure batch-to-batch consistency, and potentially reduce the need for extensive in-vivo studies.
Comparative Data on Drug Release: this compound vs. Alternatives
To illustrate the comparative performance of this compound, this section presents a representative dataset for the release of a model hydrophobic drug from a topical cream formulation. The data for alternatives, including another non-ionic surfactant (Polysorbate 80) and a common emulsifier (Glyceryl Stearate), are also provided for comparison.
Disclaimer: The following quantitative data is a representative example based on the typical performance of these excipients as described in scientific literature and is intended for illustrative purposes. Actual results will vary depending on the specific drug, formulation composition, and experimental conditions.
Table 1: In-Vitro Drug Release Profile of a Model Drug from Different Cream Formulations
| Time (hours) | This compound Formulation (% Cumulative Release) | Polysorbate 80 Formulation (% Cumulative Release) | Glyceryl Stearate Formulation (% Cumulative Release) |
| 1 | 15.2 ± 1.8 | 18.5 ± 2.1 | 10.8 ± 1.5 |
| 2 | 28.9 ± 2.5 | 34.2 ± 2.8 | 20.1 ± 2.2 |
| 4 | 45.6 ± 3.1 | 52.8 ± 3.5 | 35.7 ± 2.9 |
| 6 | 60.1 ± 3.9 | 68.9 ± 4.2 | 48.2 ± 3.6 |
| 8 | 72.5 ± 4.5 | 80.1 ± 4.9 | 59.8 ± 4.1 |
| 12 | 85.3 ± 5.2 | 92.4 ± 5.5 | 70.3 ± 4.8 |
| 24 | 96.8 ± 5.9 | 98.9 ± 6.1 | 82.1 ± 5.3 |
Table 2: In-Vivo Skin Permeation Data of a Model Drug from Different Cream Formulations
| Time (hours) | This compound Formulation (Cumulative Amount Permeated, µg/cm²) | Polysorbate 80 Formulation (Cumulative Amount Permeated, µg/cm²) | Glyceryl Stearate Formulation (Cumulative Amount Permeated, µg/cm²) |
| 2 | 5.8 ± 0.9 | 7.2 ± 1.1 | 4.1 ± 0.7 |
| 4 | 15.2 ± 1.8 | 18.9 ± 2.2 | 10.5 ± 1.5 |
| 8 | 35.6 ± 3.1 | 42.8 ± 3.8 | 25.9 ± 2.6 |
| 12 | 55.1 ± 4.2 | 65.3 ± 4.9 | 40.7 ± 3.7 |
| 24 | 88.9 ± 5.8 | 99.8 ± 6.5 | 65.2 ± 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In-Vitro Drug Release Testing (IVRT)
Objective: To determine the rate and extent of drug release from a semi-solid formulation.
Apparatus: Franz Diffusion Cell System.
Membrane: Synthetic, inert membrane (e.g., polysulfone, cellulose acetate) with a defined pore size and thickness, confirmed not to be a barrier to drug diffusion.
Receptor Medium: A buffered solution (e.g., phosphate-buffered saline, pH 7.4) in which the drug is sufficiently soluble to ensure sink conditions (the concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility). The medium should be de-gassed before use.
Procedure:
-
The Franz diffusion cell is assembled with the synthetic membrane separating the donor and receptor chambers.
-
The receptor chamber is filled with the receptor medium and maintained at a constant temperature of 32 ± 0.5 °C to mimic skin surface temperature. The medium is continuously stirred.
-
A precise amount of the topical formulation (e.g., 300 mg/cm²) is applied uniformly to the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor chamber for analysis.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug released per unit area is plotted against time.
In-Vivo Skin Permeation Study
Objective: To assess the amount of drug that permeates through the skin into the systemic circulation or is retained in the skin layers.
Study Design: This can be conducted in human volunteers or animal models (e.g., rats, pigs).
Procedure (Tape Stripping Method):
-
A defined area on the subject's forearm is demarcated for the application of the formulation.
-
A precise quantity of the formulation is applied evenly to the test site.
-
The application site is covered with an occlusive dressing for a specified duration.
-
At the end of the application period, the excess formulation is carefully removed.
-
Successive strips of adhesive tape are applied to the treatment area and then removed to sequentially strip off layers of the stratum corneum.
-
The amount of drug in each tape strip is extracted and quantified using a validated analytical method (e.g., LC-MS/MS).
-
This procedure provides information on the amount of drug that has penetrated the outermost layer of the skin.
Procedure (Microdialysis Method):
-
A microdialysis probe is inserted into the dermal layer of the skin at the application site.
-
The formulation is applied to the skin surface over the probe.
-
A physiological solution (perfusate) is slowly pumped through the probe.
-
Drug that has permeated into the dermis diffuses across the dialysis membrane of the probe and into the perfusate.
-
The collected dialysate is analyzed for drug concentration over time, providing a profile of the drug's bioavailability in the dermal tissue.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for In-Vitro Drug Release Testing (IVRT).
Caption: Workflow for In-Vivo Skin Permeation Study.
Caption: Logical Pathway for Establishing IVIVC.
Conclusion
Safeguarding Protein Integrity: A Comparative Guide to CETOLETH-6 as a Stabilizing Excipient in Protein Formulations
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of CETOLETH-6 against traditional non-ionic surfactants for the stabilization of therapeutic protein formulations, supported by established experimental methodologies.
In the development of biotherapeutics, ensuring the stability of protein formulations is paramount to maintaining efficacy and safety. Non-ionic surfactants are critical excipients used to prevent protein aggregation and denaturation. While polysorbates (e.g., Polysorbate 20 and Polysorbate 80) have been the industry standard, concerns over their potential for degradation and the formation of sub-visible particles have prompted the search for alternatives.[1][2][3][4][5] This guide provides a comparative overview of this compound, a non-ionic surfactant from the Ceteareth family, as a potential alternative for stabilizing protein formulations.
Understanding the Mechanism of Protein Stabilization by Non-ionic Surfactants
Non-ionic surfactants protect proteins through two primary mechanisms.[1][6] Firstly, they competitively adsorb at interfaces (e.g., air-water, solid-water), preventing proteins from unfolding and aggregating at these surfaces. Secondly, they can form complexes with the protein, shielding hydrophobic regions and minimizing protein-protein interactions that can lead to aggregation.[7]
Caption: Mechanism of non-ionic surfactant-mediated protein stabilization.
Comparative Analysis: this compound vs. Polysorbates
While direct comparative experimental data for this compound in protein formulations is limited in publicly available literature, we can infer its potential performance based on the known properties of the Ceteareth family of surfactants and compare them to the well-documented characteristics of polysorbates.
| Feature | This compound (Ceteareth-6) | Polysorbate 20 & 80 |
| Chemical Structure | Polyethylene glycol ether of cetyl and oleyl alcohols.[8][9] | Polyoxyethylene sorbitan esters of fatty acids (lauric acid for PS20, oleic acid for PS80).[4] |
| Ionic Nature | Non-ionic[8] | Non-ionic[5] |
| Primary Function | Emulsifier, stabilizer, dispersant.[8][9] | Stabilizer, emulsifier, surfactant.[4][10] |
| Known Degradation Pathways | Generally considered stable; potential for oxidation of the polyoxyethylene chain. | Susceptible to auto-oxidation and hydrolysis of the ester bond, leading to the formation of peroxides and free fatty acids.[2][3][4] |
| Potential for Particle Formation | Less documented, but theoretically lower potential for fatty acid-related particle formation due to the absence of an ester linkage to a fatty acid. | A known issue, with degradation products (free fatty acids) potentially leading to the formation of sub-visible and visible particles.[3] |
| Regulatory Acceptance | Used in cosmetic and pharmaceutical applications.[8][9] | Widely used and accepted in parenteral biopharmaceutical formulations.[2][5] |
Experimental Protocols for Evaluating Protein Stability
To validate the stabilizing effect of this compound or any other surfactant, a series of biophysical and analytical techniques should be employed. Below are detailed methodologies for key experiments.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble protein aggregates, dimers, and monomers.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size exclusion column with a pore size appropriate for the protein of interest (e.g., 300 Å for monoclonal antibodies).
-
Mobile Phase: A buffered solution (e.g., phosphate-buffered saline) at a pH and ionic strength that minimizes non-specific interactions between the protein and the column matrix.
-
Sample Preparation: Protein formulations with and without the surfactant (this compound, Polysorbate 80, etc.) are subjected to stress conditions (e.g., thermal stress, agitation).
-
Analysis: Samples are injected onto the column. The elution profile is monitored by UV absorbance (typically at 280 nm). The area under each peak (aggregate, monomer, fragment) is integrated to determine the percentage of each species.
Caption: Workflow for Size Exclusion Chromatography (SEC) analysis.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal transition midpoint (Tm), an indicator of a protein's conformational stability.
Methodology:
-
System: A differential scanning calorimeter.
-
Sample Preparation: Protein solutions are prepared in the formulation buffer with and without the test surfactants. A matched buffer solution is used as a reference.
-
Analysis: The samples and reference are heated at a constant rate. The instrument measures the differential heat capacity (Cp) between the sample and the reference.
-
Data Interpretation: The resulting thermogram (Cp vs. temperature) shows a peak corresponding to the protein unfolding. The apex of this peak is the Tm. A higher Tm indicates greater thermal stability.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Turbidity Measurement for Aggregation Propensity
Objective: To assess the propensity of a protein formulation to aggregate and form insoluble particles under stress.
Methodology:
-
System: A spectrophotometer or a dedicated turbidimeter.
-
Sample Preparation: Protein formulations with different surfactants are placed in cuvettes or a multi-well plate.
-
Stress Application: The samples are subjected to a stress condition, such as elevated temperature or agitation, over a defined period.
-
Measurement: The turbidity of the samples is measured by monitoring the absorbance (optical density) at a wavelength where the protein does not absorb, typically between 340 and 600 nm.
-
Data Interpretation: An increase in turbidity over time or with increasing stress indicates the formation of insoluble protein aggregates. A lower rate of turbidity increase signifies better stabilization.
Caption: Workflow for turbidity measurement.
Conclusion and Future Outlook
This compound, as a member of the Ceteareth family of non-ionic surfactants, presents a theoretically promising alternative to polysorbates for protein formulation stabilization, primarily due to its expected lower propensity for degradation via hydrolysis. However, the lack of direct, publicly available experimental data on its efficacy in stabilizing therapeutic proteins necessitates rigorous evaluation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct such comparative studies. By systematically evaluating this compound against established stabilizers like Polysorbate 80 and Polysorbate 20 using techniques such as SEC, DSC, and turbidity measurements, the biopharmaceutical industry can make data-driven decisions on the selection of the most appropriate excipients to ensure the stability and quality of protein-based therapeutics. Further research into the direct interactions of this compound with various protein modalities and its long-term stability in liquid formulations will be crucial in validating its role as a next-generation stabilizer.
References
- 1. mdpi.com [mdpi.com]
- 2. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA16254A [pubs.rsc.org]
- 8. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]
- 9. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]
- 10. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CETOLETH-6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CETOLETH-6, a non-ionic surfactant commonly used in various laboratory and manufacturing applications. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and can cause serious eye damage.[1] Before handling, it is crucial to be familiar with its hazard profile and to take appropriate safety measures.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Serious Eye Damage | Category 1 (Causes serious eye damage)[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves are recommended.
-
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.[2]
Spillage and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Ignition Sources: Remove all sources of ignition as a precautionary measure.[1]
-
Containment: Dike and contain the spill with an inert material such as sand, earth, or sawdust.[2]
-
Collection: Transfer the spilled material and absorbent into separate, suitable, and closed containers for disposal.[1][2]
-
Cleaning: Wash the spill area with a hot water solution.[2] Traces can be flushed away with water after cleaning.[2]
-
Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.
Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or controlled incineration.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Waste Collection: Collect waste this compound in suitable, tightly closed containers.[1]
-
Labeling: Clearly label the waste containers with the contents ("Waste this compound") and associated hazard symbols.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste disposal company. The material can be taken to a chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of CETOLETH-6: A Comprehensive Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal for CETOLETH-6, ensuring the safety of researchers and the integrity of drug development processes.
For laboratory professionals, particularly those in research, science, and drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for this compound, a non-ionic surfactant. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and appropriate disposal methods to mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Skin | Chemical impermeable gloves | Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling. |
| Fire/flame resistant and impervious clothing | Provides protection against accidental splashes and contact. | |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is crucial for preventing accidents and maintaining the chemical's stability.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid all contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Employ non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
Emergency Procedures and First Aid
In the event of accidental exposure or a spill, immediate and appropriate action is vital.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Collect the spillage with suitable absorbent material and dispose of it in a sealed container. Do not let the chemical enter drains.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.
Experimental Protocol: Emulsion Polymerization Using a Surfactant like this compound
The following is a representative experimental protocol for a semi-continuous emulsion polymerization process where a surfactant such as this compound would be utilized to stabilize the polymer latex.[3]
Materials:
-
Monomer (e.g., acrylic)
-
Surfactant (e.g., this compound)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
pH adjuster
Procedure:
-
Reactor Setup: A four-neck flask is equipped with a reflux condenser, a nitrogen gas inlet, a stirrer, and two feed tubes for the monomer emulsion and initiator solution.
-
Initial Charge: The reactor is charged with deionized water and a portion of the surfactant. The contents are heated to 80°C under a nitrogen blanket.
-
Seed Formation: A small percentage (e.g., 2%) of the monomer pre-emulsion and a portion of the initiator solution are added to the reactor.[3] The temperature is held at 80°C for a set time (e.g., 15 minutes) to allow for the formation of polymer seed particles.[3]
-
Monomer Feed: The remaining monomer emulsion and initiator solution are fed into the reactor over a period of several hours (e.g., 3 hours).[3]
-
Reaction Completion: After the feed is complete, the temperature is increased to 85°C and held for a period (e.g., 30 minutes) to ensure complete monomer conversion.[3]
-
Cooling and pH Adjustment: The reactor is then cooled to room temperature, and the pH of the resulting latex is adjusted as required (e.g., to 9).[3]
Experimental Workflow
Caption: Workflow for a typical emulsion polymerization process.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
